Product packaging for Sildenafil mesylate(Cat. No.:CAS No. 1308285-21-3; 252959-28-7)

Sildenafil mesylate

Cat. No.: B2734644
CAS No.: 1308285-21-3; 252959-28-7
M. Wt: 570.68
InChI Key: WEWNUXJEVSROFW-UHFFFAOYSA-N
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Description

Sildenafil mesylate is a useful research compound. Its molecular formula is C23H34N6O7S2 and its molecular weight is 570.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34N6O7S2 B2734644 Sildenafil mesylate CAS No. 1308285-21-3; 252959-28-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWNUXJEVSROFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Serendipitous Discovery and Chemical Evolution of Sildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, first introduced to the market as Viagra®, represents a landmark in pharmaceutical history, not only for its profound therapeutic impact on erectile dysfunction (ED) but also for its serendipitous discovery.[1][2] Developed by a team of pharmaceutical chemists at Pfizer's research facility in Kent, England, the compound, initially designated UK-92,480, was originally investigated as a treatment for hypertension and angina pectoris.[2][3][4] During early clinical trials, however, researchers observed an unexpected side effect: the induction of marked penile erections.[3] This pivotal observation led to a strategic shift in its development, repositioning sildenafil from a cardiovascular drug to the first-in-class oral therapy for erectile dysfunction.[4] It was patented in 1994 and received FDA approval in 1998, revolutionizing the treatment of ED.[2][3]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis history of sildenafil. It details the core signaling pathways, presents key quantitative data from clinical and preclinical studies, and outlines the experimental protocols for its chemical synthesis.

A note on nomenclature: While the user request specified "sildenafil mesylate," the vast majority of scientific literature, patents, and the commercialized product itself pertain to sildenafil citrate . Sildenafil, as an amine, is formulated as a salt to improve its stability and solubility.[5] The citrate salt is the established and approved form.[6][7] This guide will focus on the discovery and synthesis of sildenafil, with specific data referring to the citrate salt where applicable.

Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil is a potent and highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3][8] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[3][9] NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[10] The subsequent increase in cGMP levels leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood inflow and resulting in an erection.[3]

The PDE5 enzyme terminates this signaling cascade by hydrolyzing cGMP to inactive GMP.[8] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive binding agent for PDE5.[3] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal initiated by sexual stimulation.[3][9] It is crucial to note that sildenafil is not an aphrodisiac and requires the initial release of NO from sexual stimulation to be effective.[3][8]

sildenafil_pathway cluster_pre Pre-synaptic Nerve Terminal cluster_post Smooth Muscle Cell (Corpus Cavernosum) Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO triggers release sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Erection Erection Relaxation->Erection GMP GMP (inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil's mechanism of action in the NO/cGMP pathway.

Quantitative Data

Physicochemical and Pharmacokinetic Properties

The properties of sildenafil citrate are critical to its function as an oral therapeutic agent. Its bioavailability is approximately 41%, with hepatic metabolism being the primary route of clearance.[3]

PropertyValueReference(s)
Bioavailability~41%[3]
Protein Binding~96%[3]
MetabolismHepatic: CYP3A4 (major), CYP2C9 (minor)[3]
Primary MetaboliteN-desmethylsildenafil (UK-103,320)[9]
Metabolite Potency~50% of sildenafil for PDE5[9]
Elimination Half-life3–4 hours[3]
Time to Max. Conc. (Tmax)~60 minutes (delayed by high-fat meal)[11]
ExcretionFeces (~80%), Urine (~13%)[3]
Enzyme Selectivity Profile

Sildenafil's efficacy and side-effect profile are largely determined by its selectivity for PDE5 over other phosphodiesterase isoenzymes. It is highly potent against PDE5, with significantly less activity against other PDEs found throughout the body. Its weak inhibition of PDE6, found in the retina, is responsible for the transient visual disturbances reported by some users.[3]

EnzymeIC₅₀ (nM)Primary Location(s)
PDE5 3.4 - 3.7 Corpus Cavernosum, Pulmonary Vasculature, Platelets
PDE1260Brain, Heart, Smooth Muscle
PDE365,000Heart, Platelets, Smooth Muscle
PDE6~37Retina (Photoreceptors)
PDE11~18Skeletal Muscle, Prostate, Testis
Data compiled from multiple sources.[10][12][13]
Clinical Efficacy and Adverse Events

Clinical trials have consistently demonstrated the efficacy of sildenafil in treating erectile dysfunction of various etiologies. A meta-analysis of ten randomized controlled trials showed a significant improvement in erectile function compared to placebo.[14]

Efficacy OutcomeSildenafil (Dose Optimized)PlaceboNumber Needed to Treat (NNT)Reference
≥60% of Intercourse Attempts Successful49%11%2.7[14][15]
Global Improvement in Erections79%21%1.7[14]

The most common adverse events are generally mild to moderate and transient, consistent with the vasodilatory effects of PDE5 inhibition.[16]

Adverse EventSildenafil (50-100 mg) FrequencyPlacebo FrequencyReference
Headache16% - 28%4% - 7%[16]
Flushing10% - 19%1% - 2%[16]
Dyspepsia (Indigestion)7% - 17%2% - 3%[16]
Nasal Congestion4% - 9%2%[16]
Abnormal Vision3% - 11%<1%[16]
Frequency ranges compiled from multiple clinical trial databases.[16][17]

History and Evolution of Sildenafil Synthesis

The synthetic route to sildenafil has undergone significant evolution from the initial medicinal chemistry approach to a more efficient and scalable commercial process. The primary goals of the process development were to improve yield, reduce the use of hazardous materials, and create a more convergent synthesis.[8][9][18]

Medicinal Chemistry vs. Commercial Synthesis Routes

The initial "medicinal chemistry" route was linear and involved a late-stage chlorosulfonation, which is challenging to scale up and results in yield losses of a high-value intermediate.[18] The optimized "commercial" route reordered the steps to perform the chlorosulfonation on a simpler, earlier-stage molecule and employed a more convergent strategy, improving overall efficiency and safety.[8][9]

sildenafil_synthesis cluster_medchem Medicinal Chemistry Route (Linear) cluster_commercial Commercial Route (Convergent) A1 Pyrazole Carboxylic Acid A2 Nitration A1->A2 A3 Amidation A2->A3 A4 Nitro Reduction A3->A4 A5 Pyrazolopyrimidinone Formation A4->A5 A6 Chlorosulfonation A5->A6 A7 Condensation with N-methylpiperazine A6->A7 Sildenafil_A Sildenafil A7->Sildenafil_A B1 2-Ethoxybenzoic Acid B2 Chlorosulfonation B1->B2 B3 Sulfonamide Formation B2->B3 B_Intermediate Sulfonamide Intermediate B3->B_Intermediate Coupling Amide Coupling B_Intermediate->Coupling C1 Pyrazole Carboxylic Acid C2 Nitration C1->C2 C3 Amidation C2->C3 C4 Nitro Reduction C3->C4 C_Intermediate Aminopyrazole Intermediate C4->C_Intermediate C_Intermediate->Coupling Cyclization Final Cyclization Coupling->Cyclization Sildenafil_B Sildenafil Cyclization->Sildenafil_B

Caption: Comparison of the early medicinal and optimized commercial synthesis routes.

Experimental Protocols: Commercial Synthesis Route

The following protocols are adapted from the process chemistry developed by Pfizer for the large-scale manufacture of sildenafil.[1][8]

Preparation of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid
  • Reactants: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq), concentrated sulfuric acid, fuming nitric acid (90%).

  • Procedure:

    • Dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.59 kg, 9.45 mol) in concentrated sulfuric acid (6.36 L).

    • Heat the solution to 50 °C.

    • Prepare a nitrating mixture of fuming nitric acid (0.55 L) and concentrated sulfuric acid (1.35 L).

    • Add the nitrating mixture to the pyrazole solution over a period of at least 2 hours, maintaining the reaction temperature between 50-55 °C.

    • Upon completion of the addition, stir the reaction for 8 hours at 50 °C.

    • Cool the mixture to room temperature and then carefully quench by adding it to cold water (34 L) over 1 hour, keeping the quench temperature below 25 °C.

    • The precipitated product is collected by filtration, washed with water, and dried.[1][8]

Preparation of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • Reactants: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, thionyl chloride, toluene, dimethylformamide (catalyst), concentrated ammonia solution.

  • Procedure (Amidation):

    • Slurry the nitro-acid from the previous step (1.0 kg, 4.69 mol) in toluene (5 L) and add a catalytic amount of dimethylformamide (37 mL).

    • Heat the mixture to 50 °C and add thionyl chloride (0.544 L, 7.5 mol) over 10 minutes.

    • Stir and heat the reaction at 55-60 °C for 6 hours.

    • Cool the mixture to 20 °C and add cold (5 °C) concentrated ammonia solution (6 L) over approximately 100 minutes to form the carboxamide.

  • Procedure (Hydrogenation/Reduction):

    • The resulting nitro-amide is then subjected to catalytic hydrogenation (e.g., using a palladium catalyst) at elevated temperature and pressure (50 °C, 50 psi) until hydrogen uptake ceases.

    • The catalyst is filtered off to yield a solution of the aminopyrazole carboxamide, which is used directly in the subsequent step.[1][8]

Preparation of 2-Ethoxy-5-(4-methylpiperazine-1-ylsulfonyl)benzoic Acid
  • Reactants: 2-Ethoxybenzoic acid, chlorosulfonic acid, thionyl chloride, N-methylpiperazine.

  • Procedure:

    • 2-Ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid and thionyl chloride to form the intermediate sulfonyl chloride.

    • This crude sulfonyl chloride is then added to water, and the resulting suspension is cooled to 10 °C.

    • N-methylpiperazine is added while keeping the temperature below 20 °C.

    • The desired sulfonamide product crystallizes from the solution, is collected by filtration, washed with cold water, and dried.[1][8]

Final Coupling and Cyclization to Sildenafil
  • Reactants: The aminopyrazole intermediate (from step 2), the sulfonamide intermediate (from step 3), a coupling agent (e.g., N,N'-carbonyldiimidazole), and a base for cyclization (e.g., potassium tert-butoxide).

  • Procedure (Amide Coupling):

    • The carboxylic acid of the sulfonamide intermediate is activated (e.g., with a coupling agent).

    • The ethyl acetate solution of the aminopyrazole carboxamide is then added, and the reaction is stirred at room temperature until the amide bond formation is complete.

  • Procedure (Cyclization):

    • The resulting amide intermediate is isolated and then heated with potassium tert-butoxide in tert-butanol.

    • This anhydrous condition promotes an exceptionally clean cyclization reaction, yielding sildenafil.

    • The reaction is worked up by diluting with water and acidifying to the isoelectric point (pH ~7.5) to precipitate the sildenafil base.

    • The product is collected by filtration, washed with water, and dried to yield high-purity sildenafil.[8]

Conclusion

The journey of sildenafil from a failed angina treatment to a multi-billion dollar blockbuster for erectile dysfunction is a testament to the role of serendipity and astute scientific observation in drug discovery. Its development spurred a deeper understanding of the molecular pathways governing erectile function and destigmatized a prevalent medical condition. The evolution of its chemical synthesis from a linear, late-stage functionalization to a convergent, safer, and more efficient commercial process highlights the critical role of process chemistry in pharmaceutical development. Sildenafil remains a cornerstone of therapy for erectile dysfunction and serves as a powerful case history in drug repositioning and chemical process optimization.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Sildenafil Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sildenafil mesylate, a salt form of the potent phosphodiesterase type 5 (PDE5) inhibitor sildenafil. The data and methodologies presented are intended to support research, formulation development, and analytical activities.

Physicochemical Properties

Sildenafil's therapeutic efficacy and biopharmaceutical behavior are intrinsically linked to its physicochemical characteristics. While much of the published literature focuses on the citrate salt, this guide specifies properties for the mesylate salt where available and draws comparisons with the more extensively documented citrate and base forms.

Table 1: Summary of Quantitative Physicochemical Data for Sildenafil and its Salts

PropertyThis compoundSildenafil CitrateSildenafil (Base)
Melting Point Data not readily available in searched literature.189.4 °C (decomposes)189-190 °C
pKa Not explicitly found for mesylate. Expected to be similar to citrate.6.53 (piperazine) & 9.17 (pyrimidone)6.78 (piperazine) & 9.12 (pyrimidone)
LogP (Octanol/Water) Not explicitly found for mesylate.2.71.9

Note: Sildenafil citrate is a salt of a weak base (sildenafil) and a weak acid (citric acid), which influences its physicochemical properties compared to the free base. This compound, being a salt of a weak base and a strong acid (methanesulfonic acid), will have its own distinct profile, though some properties like the pKa of the sildenafil moiety itself remain fundamentally the same.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Sildenafil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Salt formation is a common strategy to enhance the aqueous solubility of such compounds.

Table 2: Solubility of this compound and Other Forms

SolventThis compoundSildenafil CitrateSildenafil (Base)
Water 92 mg/mL3.5 mg/mL, 4.1 ± 1.3 mg/mLInsoluble
Ethanol 4 mg/mL-5.2 ± 1.2 mg/mL
Methanol Data not available.--
DMSO 5.71 mg/mL~14 mg/mL-
1M HCl -5.8 mg/mL-
1M NaOH -42.3 mg/mL-

The data clearly indicates that the mesylate salt form significantly enhances the aqueous solubility of sildenafil compared to the citrate salt and the free base.

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil exerts its pharmacological effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the context of erectile dysfunction and pulmonary arterial hypertension, nitric oxide (NO) plays a crucial role. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The resulting increase in cGMP levels leads to smooth muscle relaxation and vasodilation.

sildenafil_pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzes PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Figure 1. Sildenafil's inhibition of PDE5 in the NO/cGMP signaling pathway.

Experimental Protocols

The following sections outline detailed methodologies for determining the key physicochemical properties discussed. These protocols are synthesized from established guidelines, such as those from the OECD and FDA.

This protocol describes the determination of the melting point using a capillary melting point apparatus.

melting_point_workflow start Start prep Sample Preparation: Dry this compound powder. Pack 2-4 mg into a capillary tube. start->prep setup Apparatus Setup: Place capillary in apparatus. Set heating rate (e.g., 10°C/min for range finding, then 1-2°C/min for precise measurement). prep->setup observe Observation: Record temperature at which melting begins (T1) and when all solid has turned to liquid (T2). setup->observe result Result: Melting range is T1 - T2. observe->result end End result->end

Figure 2. Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount (2-4 mg) of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Range Finding: A preliminary determination is performed with a rapid heating rate (e.g., 10-20°C per minute) to find the approximate melting range.

  • Precise Determination: A second sample is prepared. The apparatus is heated to a temperature approximately 10°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range. The experiment should be repeated at least twice, and the average value reported.

This method determines the acid dissociation constants (pKa) by monitoring pH changes during titration with an acid or base.

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C). A calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve, often corresponding to the pH at the half-equivalence points.

This protocol follows the OECD 107 shake-flask method for determining the partition coefficient.

logP_workflow start Start saturate Phase Saturation: Mutually saturate n-octanol and water (or buffer) for 24h. start->saturate prepare Sample Preparation: Dissolve this compound in the aqueous phase. Add saturated n-octanol. saturate->prepare equilibrate Equilibration: Shake the mixture at constant temperature until equilibrium is reached (e.g., 24h). prepare->equilibrate separate Phase Separation: Centrifuge to separate the octanol and aqueous layers. equilibrate->separate analyze Analysis: Determine the concentration of sildenafil in each phase using a validated analytical method (e.g., HPLC-UV). separate->analyze calculate Calculation: P = [Concentration]octanol / [Concentration]aqueous LogP = log10(P) analyze->calculate end End calculate->end

Figure 3. Workflow for LogP determination via the shake-flask method.

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (pH selected to ensure the compound is in its neutral form, if possible) are mutually saturated by mixing for 24 hours, then allowed to separate.

  • Test Preparation: A stock solution of this compound is prepared in the aqueous phase.

  • Partitioning: A known volume of the stock solution is mixed with a known volume of the saturated n-octanol in a suitable vessel. The octanol/water volume ratio is chosen based on the expected LogP.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. The experiment should be performed in triplicate.

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in a given solvent, consistent with FDA and USP guidelines.

Methodology:

  • Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent (e.g., water, ethanol, buffer of a specific pH).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The resulting suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

  • Analysis: An aliquot of the clear, saturated supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted solution is quantified using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or M. The pH of the saturated solution should also be measured and reported, especially for aqueous solvents. The determination should be performed in triplicate.

Sildenafil mesylate crystal structure and polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sildenafil Mesylate

Introduction

Sildenafil, the active pharmaceutical ingredient (API) in Viagra®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The drug is commonly formulated as its mesylate salt, this compound, to improve its solubility and bioavailability.

The solid-state properties of an API are critical to its performance and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a drug's physicochemical properties, including solubility, dissolution rate, stability, and melting point. For drug development professionals, a thorough understanding and control of polymorphism are essential for ensuring product quality, consistency, and therapeutic efficacy.

This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, physicochemical characteristics, and the analytical methods used for their characterization.

Polymorphic Forms of this compound

This compound is known to exist in at least two distinct polymorphic forms, designated as Form I and Form II. Form I is the thermodynamically stable form at ambient conditions and is the form used in the commercial product. Form II is a metastable form that can be produced under specific crystallization conditions but may convert to the more stable Form I over time.

Crystallographic and Physicochemical Data

The distinct internal arrangements of molecules in Form I and Form II give rise to different macroscopic properties. The following tables summarize the key quantitative data for the two polymorphs based on available literature.

Crystallographic Data

The single-crystal X-ray diffraction data for this compound Form I has been resolved, providing detailed insight into its lattice structure. Data for Form II is less commonly reported in the literature.

ParameterThis compound Form IThis compound Form II
Crystal SystemMonoclinicData not available
Space GroupP2₁/nData not available
a (Å)16.143(5)Data not available
b (Å)11.233(5)Data not available
c (Å)16.590(5)Data not available
β (°)113.83(2)Data not available
Volume (ų)2751.2(16)Data not available
Z4Data not available
Data for Form I sourced from Oliveira et al. (2014).
Powder X-ray Diffraction (PXRD) Data

PXRD is a cornerstone technique for polymorph identification. Each crystalline form produces a unique diffraction pattern.

This compound Form IThis compound Form II
2θ Angle (°) 2θ Angle (°)
5.48.2
10.810.3
14.412.0
16.316.4
18.017.1
19.819.3
21.724.1
23.526.5
Characteristic peaks are indicative and may vary slightly based on experimental conditions.
Thermal Analysis Data (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature, revealing thermal events like melting.

ParameterThis compound Form IThis compound Form II
Melting Point (Tonset)~192 °C~186 °C
Melting Point (Tpeak)~195-197 °C~188-190 °C
Enthalpy of Fusion (ΔHfus)~80-90 J/gLower than Form I
Values are approximate and can be influenced by heating rate and purity.
Vibrational Spectroscopy Data (FTIR/Raman)

FTIR and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to the crystalline environment, providing fingerprint spectra for different polymorphs.

This compound Form IThis compound Form II
Characteristic Wavenumbers (cm⁻¹) Characteristic Wavenumbers (cm⁻¹)
Distinct peaks in the 1600-1400 cm⁻¹ region (C=O, C=C stretching)Shifts and/or splitting of peaks compared to Form I
Specific patterns in the 1200-1000 cm⁻¹ region (sulfonate group)Differences in sulfonate and C-N stretching regions
Unique lattice mode vibrations in the low-frequency Raman region (< 200 cm⁻¹)Altered lattice mode vibrations in Raman spectroscopy

Experimental Methodologies

The characterization of this compound polymorphs requires a combination of analytical techniques. Below are representative protocols for the key methods.

General Experimental Workflow

The logical flow for identifying and characterizing polymorphs is crucial.

G cluster_prep Sample Preparation prep This compound Sample pxrd Powder X-ray Diffraction (PXRD) prep->pxrd dsc Differential Scanning Calorimetry (DSC) prep->dsc ftir FTIR Spectroscopy pxrd->ftir raman Raman Spectroscopy pxrd->raman tga Thermogravimetric Analysis (TGA) pxrd->tga dsc->ftir dsc->raman dsc->tga scxrd Single Crystal XRD ftir->scxrd ssnmr Solid-State NMR ftir->ssnmr raman->scxrd raman->ssnmr

Caption: A typical experimental workflow for polymorphic screening and characterization.

Powder X-ray Diffraction (PXRD)
  • Instrument: A standard laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Sample Preparation: A small amount of the sample powder (approx. 100-200 mg) is gently packed into a sample holder, ensuring a flat and even surface.

  • Data Collection:

    • Voltage and Current: 40 kV and 40 mA.

    • Scan Range (2θ): 3° to 40°.

    • Scan Mode: Continuous.

    • Step Size: 0.02°.

    • Scan Speed/Time per Step: 1°/min or equivalent.

  • Analysis: The resulting diffractogram is analyzed for peak positions (2θ) and their relative intensities to identify the crystalline form.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into a non-hermetic aluminum pan, which is then sealed. An empty sealed pan is used as a reference.

  • Data Collection:

    • Atmosphere: Inert nitrogen purge gas (flow rate ~50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

    • Temperature Range: 25 °C to 250 °C.

  • Analysis: The heat flow versus temperature curve (thermogram) is analyzed to determine the onset and peak temperatures of melting, as well as the enthalpy of fusion (ΔHfus).

Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of powder is placed directly onto the ATR crystal, and firm, consistent pressure is applied using the anvil.

  • Data Collection:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands, paying close attention to regions sensitive to hydrogen bonding and conformational changes.

Mechanism of Action: PDE5 Inhibition Pathway

Sildenafil's therapeutic effect is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding this pathway is key to appreciating its pharmacological role.

G Sildenafil Mechanism of Action NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) cGMP->GMP Relax Smooth Muscle Relaxation PKG->Relax leads to Erection Vasodilation & Physiological Effect Relax->Erection Sild Sildenafil PDE5 Phosphodiesterase-5 (PDE5) Sild->PDE5 inhibits PDE5->cGMP degrades

Caption: Sildenafil inhibits PDE5, preventing cGMP degradation and promoting relaxation.

Conclusion

The solid-state chemistry of this compound is characterized by the existence of at least two polymorphic forms. Form I is the thermodynamically stable and commercially utilized form, for which the crystal structure has been determined. Form II is a metastable alternative. The differentiation and control of these polymorphs are achieved through a suite of analytical techniques, including PXRD, DSC, and vibrational spectroscopy. For researchers and developers in the pharmaceutical industry, a comprehensive understanding of these forms is paramount for ensuring the development of a safe, effective, and consistent drug product.

Sildenafil Mesylate: A Technical Guide to Off-Target Effects and Secondary Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its efficacy in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its primary mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation. However, a comprehensive understanding of its pharmacological profile requires a detailed examination of its off-target effects and secondary pharmacology. This guide provides an in-depth analysis of sildenafil's interactions with other molecular targets, the resulting physiological consequences, and the experimental methodologies used to characterize these effects.

Sildenafil's Phosphodiesterase (PDE) Selectivity Profile

The human phosphodiesterase superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms that regulate cellular function by hydrolyzing cyclic nucleotides (cAMP and cGMP). Sildenafil's therapeutic efficacy is derived from its high affinity for PDE5, but its interaction with other PDE isoforms is a primary source of its off-target effects. The selectivity of sildenafil across the PDE families is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Quantitative Analysis of PDE Inhibition

The following table summarizes the in vitro inhibitory activity of sildenafil against a range of PDE isoforms. This data is crucial for predicting potential side effects and understanding the drug's broader pharmacological actions.

PDE IsoformSubstrateSildenafil IC50 (nM)Selectivity vs. PDE5Clinical Relevance of Off-Target Inhibition
PDE1 Ca2+/CaM-stimulated, cGMP/cAMP280~70-foldPotential for vasodilation, contributing to hypotension and flushing.
PDE2 cGMP-stimulated, cAMP>10,000>2,500-foldMinimal interaction.
PDE3 cGMP-inhibited, cAMP>10,000>2,500-foldMinimal interaction; crucial for avoiding cardiac inotropic effects.
PDE4 cAMP-specific>10,000>2,500-foldMinimal interaction.
PDE5 cGMP-specific4-Primary therapeutic target.
PDE6 cGMP-specific (retinal)30-40~10-foldVisual disturbances (e.g., cyanopsia, blurred vision).
PDE7 cAMP-specific>10,000>2,500-foldMinimal interaction.
PDE8 cAMP-specific>10,000>2,500-foldMinimal interaction.
PDE9 cGMP-specific>10,000>2,500-foldMinimal interaction.
PDE10 cAMP/cGMP>10,000>2,500-foldMinimal interaction.
PDE11 cGMP/cAMP>1,000>250-foldLimited data, but potential for skeletal muscle effects.

Data compiled from multiple sources. Absolute IC50 values may vary slightly between studies depending on experimental conditions.

Key Off-Target Signaling Pathways

The most clinically significant off-target effects of sildenafil result from its inhibition of PDE6 in the retina.

The Phototransduction Cascade and PDE6 Inhibition

In the vertebrate retina, the phototransduction cascade is a G-protein coupled signaling pathway that converts light into an electrical signal. A key enzyme in this process is PDE6, which hydrolyzes cGMP.

  • In the Dark State: The G-protein transducin is inactive, and PDE6 has low activity. This results in high intracellular levels of cGMP.

  • cGMP Action: cGMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the photoreceptor outer membrane.

  • Depolarization: The influx of cations (Na+ and Ca2+) through the open CNG channels leads to a state of relative depolarization, causing a continuous release of the neurotransmitter glutamate.

  • Sildenafil's Interference: Sildenafil, at therapeutic concentrations, can inhibit PDE6. This inhibition mimics the dark state by preventing the breakdown of cGMP, leading to persistently open CNG channels. This disruption in the normal light-dark signaling cycle is perceived as blurred vision or a bluish tinge to vision (cyanopsia).

G cluster_photoreceptor Retinal Photoreceptor Cell Light Light Rhodopsin Rhodopsin Light->Rhodopsin Activates Transducin Transducin (G-protein) Rhodopsin->Transducin Activates PDE6 PDE6 Transducin->PDE6 Activates cGMP cGMP PDE6->cGMP Hydrolyzes CNG_channel_closed CNG Channel (Closed) PDE6->CNG_channel_closed Allows closure in light FiveGMP 5'-GMP CNG_channel_open CNG Channel (Open) cGMP->CNG_channel_open Opens GTP GTP GTP->cGMP Guanylate Cyclase Hyperpolarization Hyperpolarization (Signal to Brain) CNG_channel_closed->Hyperpolarization Reduces influx Depolarization Depolarization ('Dark Current') CNG_channel_open->Depolarization Na+/Ca2+ influx Sildenafil Sildenafil Sildenafil->PDE6 Inhibits

Caption: Sildenafil's inhibition of PDE6 in the retinal phototransduction cascade.

Other Potential Off-Target Interactions

While PDE inhibition is the most characterized aspect of sildenafil's secondary pharmacology, other interactions have been reported, primarily related to its metabolism.

  • Cytochrome P450 (CYP) Enzymes: Sildenafil is primarily metabolized by hepatic CYP3A4 and to a lesser extent by CYP2C9. Co-administration with potent inhibitors of these enzymes (e.g., ketoconazole, ritonavir) can significantly increase sildenafil plasma levels, enhancing both therapeutic and off-target effects.

  • Carbonic Anhydrase: Some studies have suggested a weak inhibitory effect of sildenafil and its metabolites on certain carbonic anhydrase isoforms, though the clinical significance of this finding remains unclear.

Experimental Protocols

Characterizing the off-target profile of a compound like sildenafil requires robust and standardized in vitro assays.

Protocol: In Vitro Phosphodiesterase Inhibition Assay

This protocol describes a generalized method for determining the IC50 of a compound against a specific PDE isoform using a radioisotope-based assay.

1. Materials and Reagents:

  • Recombinant human PDE enzyme (e.g., PDE5A, PDE6)

  • [3H]-cGMP or [3H]-cAMP

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Scintillation cocktail

  • Test compound (Sildenafil) dissolved in DMSO

  • 96-well microplates

2. Assay Procedure:

  • Compound Preparation: Perform serial dilutions of sildenafil in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the specific PDE enzyme at a predetermined concentration, and the diluted sildenafil or DMSO (for control wells).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow the compound to bind to the enzyme.

  • Initiation: Start the reaction by adding the radiolabeled substrate ([3H]-cGMP for PDE5/6) to each well.

  • Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 30°C. The reaction must be within the linear range of substrate hydrolysis.

  • Termination: Stop the reaction by adding a stop buffer or by heat inactivation (e.g., boiling for 1 minute).

  • Nucleotidase Digestion: Add snake venom nucleotidase to each well. This enzyme converts the radiolabeled 5'-GMP (the product of PDE activity) into a radiolabeled nucleoside (guanosine). This step is crucial because the unreacted substrate ([3H]-cGMP) will not be converted.

  • Separation: The resulting radiolabeled nucleoside is separated from the charged, unreacted substrate using anion-exchange chromatography columns or beads.

  • Quantification: The eluate containing the radiolabeled nucleoside is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each sildenafil concentration relative to the control (DMSO only).

  • Plot the percentage of inhibition against the logarithm of the sildenafil concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Experimental Workflow for Off-Target Profiling

The process of identifying and characterizing off-target effects is a systematic endeavor in drug development.

G cluster_workflow Preclinical Off-Target Screening Workflow A Primary Target Assay (e.g., PDE5 Inhibition) B Broad Panel Screening (e.g., PDE Family Panel) A->B Initial Screen C Data Analysis (IC50 Determination, Selectivity) B->C Quantify D Identify 'Hits' (Significant Off-Target Activity) C->D Prioritize E Secondary Assays (Cell-based functional assays) D->E Validate Functionally F In Vivo Models (e.g., Retinal Function Tests) E->F Assess in Biological System G Clinical Correlation (Observed Side Effects) F->G Translate to Human Effects

Caption: A generalized workflow for identifying and validating off-target drug effects.

Conclusion

While this compound is a highly effective PDE5 inhibitor, its secondary pharmacology is critical to its clinical profile. The most prominent off-target effect, inhibition of retinal PDE6, directly correlates with observed visual side effects. Weaker inhibition of other PDEs, such as PDE1, may contribute to its overall hemodynamic profile. A thorough characterization of these off-target interactions through systematic screening and detailed mechanistic studies is fundamental for the development of next-generation phosphodiesterase inhibitors with improved selectivity and safety profiles. This knowledge enables researchers and clinicians to better predict and manage the full spectrum of a drug's physiological effects.

Sildenafil Mesylate's Impact on Cyclic GMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular mechanisms of sildenafil mesylate, focusing on its profound impact on the cyclic guanosine monophosphate (cGMP) signaling pathway. We will delve into the quantitative aspects of its enzymatic inhibition, detail the downstream effects, and provide standardized experimental protocols for studying these interactions.

Introduction to the cGMP Signaling Pathway

Cyclic GMP is a critical second messenger molecule involved in a multitude of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, and neurotransmission[1][2]. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two main forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides[2][3].

Once synthesized, cGMP exerts its effects by acting on three primary targets:

  • cGMP-dependent protein kinases (PKG) : The most significant downstream effectors, which phosphorylate various protein substrates to elicit cellular responses[2][4].

  • Cyclic nucleotide-gated (CNG) ion channels : These channels are directly activated by cGMP, altering ion flow across cell membranes[1].

  • Phosphodiesterases (PDEs) : cGMP can regulate the activity of certain PDEs, which are enzymes responsible for the degradation of cyclic nucleotides, creating a feedback loop[2].

The termination of the cGMP signal is primarily accomplished through its hydrolysis into the inactive 5'-GMP by PDEs[3][5]. The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), with several being specific for cGMP (PDE5, PDE6, PDE9) and others hydrolyzing both cGMP and cAMP[6].

Mechanism of Action of this compound

Sildenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5)[7][8][9]. PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature[7][10].

In the presence of NO, which is often released following sexual stimulation or other physiological signals, sGC is activated, leading to an increase in cGMP production[6][10]. Sildenafil does not directly affect the production of cGMP but acts by preventing its breakdown. By competitively inhibiting the catalytic site of PDE5, sildenafil leads to an accumulation of cGMP in these tissues[7][11][12]. This elevated cGMP level enhances the activation of PKG, leading to a cascade of downstream events that result in smooth muscle relaxation and vasodilation[1][2][7]. It is this enhancement of the natural NO/cGMP pathway that underlies sildenafil's therapeutic effects in erectile dysfunction and pulmonary arterial hypertension[6][7]. Sexual stimulation is a prerequisite for sildenafil to exert its pharmacological effects, as the NO/cGMP pathway must first be activated[7].

Sildenafil_Mechanism cluster_downstream Downstream Effects Nitric_Oxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Effects Smooth Muscle Relaxation & Vasodilation PKG->Effects Leads to PDE5_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Prep_Sildenafil Prepare Sildenafil Serial Dilutions Add_Reagents 1. Add PDE5 & Sildenafil to 96-well plate Prep_Sildenafil->Add_Reagents Prep_Reagents Prepare PDE5, cGMP, & Assay Buffer Prep_Reagents->Add_Reagents Add_cGMP 2. Initiate with cGMP Add_Reagents->Add_cGMP Incubate_37C 3. Incubate at 37°C Add_cGMP->Incubate_37C Add_CIAP 4. Add CIAP to produce Phosphate (Pi) Incubate_37C->Add_CIAP Stop_Reaction 5. Add Stop Solution Add_CIAP->Stop_Reaction Detect_Pi 6. Add Phosphate Detection Reagent Stop_Reaction->Detect_Pi Read_Plate 7. Read Absorbance Detect_Pi->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 cGMP_Downstream cluster_Ca_Reduction Mechanisms of Cytosolic Ca2+ Reduction cluster_Ca_Effects cGMP Increased cGMP (due to Sildenafil) PKG PKG Activation cGMP->PKG IRAG Phosphorylation of IRAG PKG->IRAG PLB Phosphorylation of Phospholamban (PLB) PKG->PLB BK Activation of BK (K+) Channels PKG->BK IP3R_Inhibition Inhibition of IP3R-mediated Ca2+ Release IRAG->IP3R_Inhibition SERCA_Activation Activation of SERCA Pump PLB->SERCA_Activation Hyperpolarization Membrane Hyperpolarization BK->Hyperpolarization Final_Ca Decreased Intracellular [Ca2+] IP3R_Inhibition->Final_Ca Ca_Sequestration Increased Ca2+ Sequestration into SR SERCA_Activation->Ca_Sequestration Ca_Influx_Decrease Decreased Ca2+ Influx Hyperpolarization->Ca_Influx_Decrease Ca_Sequestration->Final_Ca Ca_Influx_Decrease->Final_Ca Relaxation Smooth Muscle Relaxation & Vasodilation Final_Ca->Relaxation

References

A Technical Guide to Novel Therapeutic Applications of Sildenafil Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), was initially developed for cardiovascular conditions like angina.[1][2] Its serendipitous discovery as an effective treatment for erectile dysfunction led to its widespread recognition under the brand name Viagra.[1] Beyond its well-established applications in erectile dysfunction and pulmonary arterial hypertension (PAH)[3][4][5], a growing body of preclinical and clinical research has illuminated the potential of sildenafil mesylate in a variety of other therapeutic areas.[1] This process, known as drug repurposing, leverages existing knowledge of a drug's safety and pharmacokinetics to accelerate the development of new treatments.[6]

This technical guide provides an in-depth exploration of the emerging therapeutic applications of sildenafil, focusing on its roles in oncology, neuroprotection, and cardioprotection. It is intended for researchers, scientists, and drug development professionals, offering a summary of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

Oncology Applications

The role of sildenafil in cancer therapy is complex, with evidence suggesting both anti-cancer and potential pro-cancer effects that warrant careful consideration.[7] The primary anti-tumor mechanisms are linked to its inhibition of PDE5, an enzyme that is overexpressed in various cancer types, including prostate, breast, lung, and bladder cancers.[8][9][10]

Mechanisms of Action in Cancer:

  • Induction of Apoptosis: Sildenafil's inhibition of PDE5 leads to an accumulation of cyclic guanosine monophosphate (cGMP), which can activate Protein Kinase G (PKG).[8][9] This signaling cascade can trigger apoptosis (programmed cell death) in cancer cells, either directly or by enhancing the effects of cytotoxic agents like doxorubicin and cisplatin.[7][11][12]

  • Reversal of Multidrug Resistance (MDR): Sildenafil has been shown to inhibit the activity of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp) and ABCG2 (BCRP).[8][9][13] These transporters act as efflux pumps, removing chemotherapeutic drugs from cancer cells and contributing to MDR. By blocking these pumps, sildenafil can increase the intracellular concentration and efficacy of anti-cancer drugs.[10]

  • Immunomodulation: Some studies suggest that sildenafil can enhance anti-cancer immune responses by reducing the function of myeloid-derived suppressor cells (MDSCs), which are known to inhibit T-cell activity in the tumor microenvironment.[9]

  • Enhanced Permeation and Retention (EPR): Sildenafil's vasodilatory effects can modulate vascular permeability, potentially augmenting the EPR effect, which facilitates the delivery of nanomedicines and chemotherapeutics to tumor tissues.[8]

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings from studies investigating sildenafil's role in oncology.

Cancer TypeModel/Study TypeSildenafil Dosage/ConcentrationKey Quantitative FindingsReference
Prostate CancerIn vivo (Mouse Xenograft)10-20 mg/kg/dayPotentiated doxorubicin-induced tumor growth inhibition.[14]
Prostate CancerIn vitro (PC-3, DU145 cells)Not specifiedIncreased apoptotic rate when combined with doxorubicin by enhancing ROS generation and upregulating caspase-3/9.[8]
Breast CancerIn vitro (MDA-MB-231 cells)25 µMImpaired cancer cell proliferation and promoted apoptosis.[10]
Advanced Solid TumorsClinical Trial (NCT00752115)50 mg weeklyInvestigated improved biodistribution of carboplatin and paclitaxel; progression-free survival monitored.[8]

Signaling Pathway in Oncology

The diagram below illustrates the proposed mechanisms by which sildenafil exerts its anti-cancer effects, primarily through PDE5 inhibition and blocking of MDR transporters.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm chemo Chemotherapeutic Drug mdr MDR Transporters (ABCB1, ABCG2) chemo->mdr chemo_in Intracellular Chemotherapeutic Drug mdr->chemo Efflux sild Sildenafil sild->mdr Inhibits pde5 PDE5 sild->pde5 Inhibits cgmp cGMP pde5->cgmp Degrades gc Guanylate Cyclase gc->cgmp Converts gtp GTP gtp->gc pkg PKG cgmp->pkg Activates apoptosis Apoptosis (Caspase Activation, Growth Suppression) pkg->apoptosis chemo_in->apoptosis Induces/Enhances

Sildenafil's anti-cancer mechanisms of action.

Experimental Protocol: In Vitro Chemosensitization Assay

This protocol describes a typical experiment to assess sildenafil's ability to enhance the efficacy of a chemotherapeutic agent (e.g., Doxorubicin) in a cancer cell line (e.g., PC-3 prostate cancer cells).

  • Cell Culture: Culture PC-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of doxorubicin.

    • Prepare a fixed, sub-lethal concentration of this compound.

    • Treat cells with:

      • Doxorubicin alone.

      • Sildenafil alone.

      • A combination of doxorubicin and sildenafil.

      • Vehicle control (DMSO or PBS).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Viability Assay (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control. Determine the IC50 (half-maximal inhibitory concentration) of doxorubicin with and without sildenafil to quantify the chemosensitizing effect.

Neuroprotective Applications

Emerging evidence highlights sildenafil's potential as a neuroprotective and neurorestorative agent, particularly in the context of ischemic stroke and neurodegenerative diseases like Alzheimer's.[15] Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system.[16]

Mechanisms of Action in Neuroprotection:

  • Cerebral Hemodynamics: Sildenafil improves cerebral blood flow and enhances the function of brain blood vessels, which is crucial in conditions like vascular dementia and recovery from stroke.[17][18]

  • Neurogenesis and Synaptic Plasticity: Sildenafil promotes the proliferation of progenitor cells and increases the number of immature neurons in key brain regions like the subventricular zone.[16][19][20] It achieves this by increasing cGMP levels, which activates pathways involved in neurogenesis and synaptic plasticity.[18][21]

  • Signaling Pathway Modulation: Sildenafil's neuroprotective effects are mediated by several signaling pathways, including the cGMP-dependent Nogo-R pathway, brain-derived neurotrophic factor (BDNF)/TrkB, and nerve growth factor (NGF)/TrkA.[19] It has also been shown to lower levels of neurotoxic tau proteins in models of Alzheimer's disease.[22]

  • Anti-inflammatory Effects: The drug can modulate neuroinflammation by promoting the switch of microglia from a pro-inflammatory to an anti-inflammatory phenotype.[23]

Quantitative Data from Preclinical and Clinical Studies

ConditionModel/Study TypeSildenafil DosageKey Quantitative FindingsReference
Ischemic StrokeIn vivo (Rat MCAO model)10 mg/kgSignificantly increased neurogenesis and promoted functional recovery.[16][20]
Alzheimer's DiseaseReal-world patient data analysisStandard clinical doses30%-54% reduced prevalence of Alzheimer's diagnosis among patients taking sildenafil.[22][24]
Vascular Dementia RiskClinical Trial (Human)Not specifiedEnhanced blood flow response to carbon dioxide, indicating improved cerebrovascular function.[17]

Neuroprotective Signaling Pathways

This diagram illustrates the key signaling cascades activated by sildenafil that contribute to its neuroprotective and neurorestorative effects.

G cluster_main Sildenafil's Neuroprotective Mechanisms cluster_pathways Downstream Effects cluster_outcomes Cellular Outcomes sild Sildenafil pde5 PDE5 sild->pde5 Inhibits cgmp Increased cGMP pde5->cgmp Degrades path1 Modulates Nogo-R Pathway cgmp->path1 Activates/Modulates path2 Activates BDNF/TrkB Pathway cgmp->path2 Activates/Modulates path3 Activates NGF/TrkA Pathway cgmp->path3 Activates/Modulates out3 Improved Cerebral Blood Flow cgmp->out3 Promotes Vasodilation out1 Neurogenesis & Synaptic Plasticity path1->out1 out2 Reduced Neuronal Loss path1->out2 path2->out1 path2->out2 path3->out1 path3->out2 G cluster_main Sildenafil-Induced Cardioprotection sild Sildenafil pde5 PDE5 sild->pde5 Inhibits cgmp Increased cGMP pde5->cgmp Degrades pkg PKG Activation cgmp->pkg mito Mitochondrial K(ATP) Channel Opening pkg->mito Leads to protect Cardioprotection (Reduced Infarct Size, Preserved Mitochondrial Function) mito->protect G cluster_workflow Generalized Preclinical Animal Study Workflow start Hypothesis Generation model Disease Model Induction (e.g., MCAO, Tumor Xenograft) start->model treatment Randomization & Treatment (Sildenafil vs. Vehicle) model->treatment assess Endpoint Assessment (Behavioral, Histological, Biochemical) treatment->assess analysis Data Analysis & Interpretation assess->analysis G cluster_workflow Generalized Clinical Trial Workflow phase1 Phase I (Safety, Dosage in Healthy Volunteers) phase2 Phase II (Efficacy & Side Effects in Patient Group) phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety Comparison) phase2->phase3 approval Regulatory Review & Approval (FDA) phase3->approval phase4 Phase IV (Post-Marketing Surveillance) approval->phase4

References

Sildenafil Mesylate: An In-depth Technical Guide on its Interaction with Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil mesylate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action, primarily centered on the enhancement of the nitric oxide (NO)-cAMP-c-GMP signaling cascade, has been the subject of extensive research. This technical guide provides a comprehensive overview of the molecular interactions of sildenafil with key signaling pathways. It delves into its primary mechanism of action and explores its crosstalk with other critical cellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, RhoA/Rho-kinase (ROCK) signaling, calcium (Ca2+) homeostasis, and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assays cited, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of sildenafil's multifaceted pharmacological profile.

The Core Mechanism: Nitric Oxide/cGMP Signaling Pathway

Sildenafil's principal mechanism of action involves the inhibition of PDE5, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum and the pulmonary vasculature.[1][2] This accumulation potentiates the downstream effects of the nitric oxide (NO) signaling pathway.

The cascade is initiated by the release of NO, which binds to and activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[3][4]

Sildenafil's Core Mechanism: The NO/cGMP Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GMP 5'-GMP cGMP->GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Inhibits Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

Quantitative Data: Sildenafil's Potency and Effect on cGMP
ParameterValueCell/Tissue TypeReference
IC50 for PDE5 3.9 nMHuman Corpus Cavernosum[5]
IC50 for PDE5 5.22 nMPreclinical studies[6]
cGMP-PDE Activity Inhibition 72% reduction with 0.1 µM SildenafilRat Main Pulmonary Artery (Cytosolic)[7]
Myocardial cGMP Levels 34.7 ± 2.4 pmol/g (Sildenafil) vs. 27.3 ± 2.2 pmol/g (Control)Ischemic Rat Heart[8]
Experimental Protocol: Measurement of cGMP Levels

A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cGMP levels in cell lysates or tissue homogenates.

Materials:

  • cGMP ELISA Kit

  • Tissue/cell samples

  • Lysis buffer

  • Homogenizer

  • Microplate reader

Procedure:

  • Homogenize tissue samples or lyse cells in the appropriate lysis buffer on ice.

  • Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.

  • Prepare cGMP standards and samples according to the ELISA kit manufacturer's instructions. This may involve an acetylation step to increase assay sensitivity.

  • Add standards and samples to the antibody-coated microplate.

  • Add the cGMP-peroxidase conjugate and incubate.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cGMP concentrations in the samples by comparing their absorbance to the standard curve.[9][10][11][12][13]

Crosstalk with the cAMP Signaling Pathway

While highly selective for PDE5, sildenafil can also influence the cyclic adenosine monophosphate (cAMP) signaling pathway, particularly at higher concentrations. This interaction is often referred to as "crosstalk" between the cGMP and cAMP pathways. Some studies have shown that sildenafil can lead to an increase in intracellular cAMP levels.[14][15][16] This may be due to the inhibition of other phosphodiesterase isoforms, such as PDE3, by elevated cGMP levels, as PDE3 is known to degrade cAMP.[17]

Sildenafil's Crosstalk with the cAMP Pathway Sildenafil Sildenafil PDE5 PDE5 Sildenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PDE3 PDE3 cGMP->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse cAMP-mediated Cellular Responses PKA->CellularResponse Leads to

Caption: Sildenafil's elevation of cGMP can inhibit PDE3, increasing cAMP levels.

Quantitative Data: Sildenafil's Effect on cAMP
EffectConcentrationCell/Tissue TypeReference
cAMP-PDE Activity Inhibition 22% reduction0.1 µM SildenafilRat Main Pulmonary Artery (Cytosolic)
Increased cAMP Levels Significant increasePhysiologic and supraphysiologic concentrationsHuman Cavernous and Cardiac Tissue
Suppressed cAMP Levels 0.59 ± 0.03 nmol/g (Sildenafil) vs. 0.87 ± 0.06 nmol/g (Control)Ischemic Rat Heart[8]
Experimental Protocol: Measurement of cAMP Levels

Similar to cGMP, cAMP levels can be quantified using a competitive ELISA.

Materials:

  • cAMP ELISA Kit

  • Tissue/cell samples

  • Lysis buffer

  • Homogenizer

  • Microplate reader

Procedure: The protocol is analogous to the cGMP ELISA protocol, substituting cAMP-specific reagents from the kit. The steps involve sample preparation, incubation with a cAMP-specific antibody and a labeled cAMP conjugate, washing, substrate addition, and measurement of the colorimetric signal.[9][13]

Interaction with the RhoA/ROCK Signaling Pathway

The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of smooth muscle contraction. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This results in an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction. Sildenafil has been shown to inhibit the RhoA/ROCK pathway, contributing to its vasodilatory effects. This inhibition is thought to be mediated by PKG, which can phosphorylate and inactivate RhoA.[4]

Sildenafil's Interaction with the RhoA/ROCK Pathway Sildenafil Sildenafil PDE5 PDE5 Sildenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates RhoA RhoA PKG->RhoA Inhibits ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Promotes

Caption: Sildenafil-induced PKG activation inhibits the RhoA/ROCK pathway, promoting relaxation.

Experimental Protocol: Rho Kinase (ROCK) Activity Assay

ROCK activity can be measured using an immunoassay that detects the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[18][19][20]

Materials:

  • ROCK Activity Assay Kit (containing MYPT1-coated plates, anti-phospho-MYPT1 antibody, and HRP-conjugated secondary antibody)

  • Cell or tissue lysates

  • Kinase reaction buffer

  • ATP

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates according to the kit's protocol.

  • Add lysates to the MYPT1-coated microplate wells.

  • Initiate the kinase reaction by adding ATP and the kinase reaction buffer.

  • Incubate the plate to allow for phosphorylation of the MYPT1 substrate by active ROCK in the lysate.

  • Wash the wells and add the anti-phospho-MYPT1 primary antibody.

  • Incubate and wash, then add the HRP-conjugated secondary antibody.

  • Incubate and wash, then add the substrate solution to develop a colorimetric signal.

  • Measure the absorbance using a microplate reader. The signal intensity is proportional to the ROCK activity in the sample.[20][21]

Modulation of Intracellular Calcium (Ca2+) Signaling

Sildenafil influences intracellular calcium (Ca2+) concentrations, a key factor in smooth muscle tone. By activating PKG, sildenafil can reduce intracellular Ca2+ levels through multiple mechanisms, including the inhibition of Ca2+ influx through L-type calcium channels and the enhancement of Ca2+ sequestration into the sarcoplasmic reticulum. Some studies have shown that sildenafil can decrease resting intracellular Ca2+ concentrations and inhibit Ca2+ responses to agonists.[22][23]

Sildenafil's Modulation of Calcium Signaling Sildenafil Sildenafil PKG PKG Sildenafil->PKG Activates Ca_channel L-type Ca2+ Channels PKG->Ca_channel Inhibits SR Sarcoplasmic Reticulum PKG->SR Enhances Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_sequestration Ca2+ Sequestration SR->Ca_sequestration Intra_Ca Intracellular [Ca2+] Ca_influx->Intra_Ca Increases Ca_sequestration->Intra_Ca Decreases Contraction Smooth Muscle Contraction Intra_Ca->Contraction Promotes

Caption: Sildenafil, via PKG, reduces intracellular calcium, leading to muscle relaxation.

Quantitative Data: Sildenafil's Effect on Intracellular Calcium
EffectConcentrationCell/Tissue TypeReference
Decreased Resting [Ca2+]i 10-100 nMPulmonary Artery Smooth Muscle Cells (from chronically hypoxic rats)[22]
Inhibited Agonist-Induced [Ca2+]i Response Concentration-dependentPulmonary Artery Smooth Muscle Cells[22]
Decreased Peak L-type Ca2+ current (ICa-L) From 7.76 to 3.87 pA/pFSarcolemmal cells[24]
Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm.

  • Cultured cells on coverslips

Procedure:

  • Culture cells on glass coverslips.

  • Prepare a loading solution of Fura-2 AM in HBS, often with a small amount of Pluronic F-127 to aid in dye solubilization.

  • Incubate the cells with the Fura-2 AM loading solution to allow the dye to enter the cells and be cleaved to its active form by intracellular esterases.

  • Wash the cells with HBS to remove extracellular dye.

  • Mount the coverslip on a perfusion chamber on the stage of the fluorescence microscope.

  • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. This ratio can be calibrated to give absolute calcium concentrations.[14][25][26][27]

Involvement in Angiogenesis Signaling

Sildenafil has been shown to promote angiogenesis (the formation of new blood vessels) in various experimental models. This effect is primarily mediated through the PKG pathway, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways.[25][28] This can result in increased expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[29][30]

Sildenafil's Role in Angiogenesis Signaling Sildenafil Sildenafil PKG PKG Sildenafil->PKG Activates MAPK_pathway MAPK Pathway (ERK1/2, p38) PKG->MAPK_pathway Activates VEGF VEGF Expression MAPK_pathway->VEGF Increases Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: Sildenafil promotes angiogenesis via the PKG-MAPK-VEGF signaling axis.

Quantitative Data: Sildenafil's Effect on Angiogenesis Markers
EffectFold Change/ValueConditionCell/Tissue TypeReference
VEGF mRNA Expression 4-fold increase24 hrs after reperfusionRat Left Ventricular Tissue[29]
VEGF Protein Expression 10-fold increase2 days after reperfusionRat Left Ventricular Tissue[29]
VEGF Expression Significantly lower in high-dose sildenafil groupDiabetic Rat Retina[31]
VEGF Expression (H-score) 235 (Sildenafil) vs. 262.5 (Control)Solid TumorMice[32]
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

Western blotting is a common technique to assess the phosphorylation and activation of MAPK pathway proteins like ERK1/2.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell or tissue lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes total ERK1/2.

  • Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.[2][3][33][34][35][36][37][38]

Role in Apoptosis Signaling

Sildenafil has demonstrated complex, context-dependent effects on apoptosis (programmed cell death). In some cancer cell lines, sildenafil has been shown to induce apoptosis and enhance the efficacy of chemotherapeutic agents.[32] This can involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade. Conversely, in cardioprotective settings, sildenafil has been shown to have anti-apoptotic effects, reducing cardiomyocyte apoptosis following ischemia-reperfusion injury.[39]

Sildenafil's Dual Role in Apoptosis cluster_pro Pro-Apoptotic (e.g., Cancer Cells) cluster_anti Anti-Apoptotic (e.g., Cardioprotection) Sildenafil_pro Sildenafil Caspase3_pro Caspase-3 Activation Sildenafil_pro->Caspase3_pro Induces Apoptosis_pro Apoptosis Caspase3_pro->Apoptosis_pro Sildenafil_anti Sildenafil Caspase3_anti Caspase-3 Activation Sildenafil_anti->Caspase3_anti Inhibits Apoptosis_anti Apoptosis Caspase3_anti->Apoptosis_anti

Caption: Sildenafil exhibits both pro- and anti-apoptotic effects depending on the cellular context.

Quantitative Data: Sildenafil's Effect on Apoptosis
EffectValueConditionCell/Tissue TypeReference
Caspase-3 Expression 45 (Sildenafil) vs. 11.9 (Control)Solid TumorMice[32]
Infarct Size Reduction 68% reduction (acute phase)Ischemia-reperfusionRabbit Heart[39]
Infarct Size Reduction 15.5% (Sildenafil) vs. 33% (Saline)Ischemia-reperfusionInfant Rabbit Heart[40]
Experimental Protocol: TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

Materials:

  • Paraffin-embedded tissue sections or cultured cells on slides

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate tissue sections or fix and permeabilize cultured cells.

  • Treat the samples with proteinase K to increase permeability.

  • Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Wash the samples to remove unincorporated nucleotides.

  • Mount the samples and visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit a strong fluorescent signal.

Conclusion

This compound's interaction with cellular signaling pathways extends far beyond its well-established role in the NO/cGMP cascade. Its ability to modulate cAMP levels, inhibit the pro-contractile RhoA/ROCK pathway, influence intracellular calcium homeostasis, promote angiogenesis, and regulate apoptosis underscores its complex pharmacological profile. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to further explore the multifaceted therapeutic potential of sildenafil and to design novel therapeutic strategies targeting these interconnected signaling networks. The provided quantitative data and detailed experimental protocols serve as a valuable resource for future investigations into the diverse biological effects of this important therapeutic agent.

References

Methodological & Application

Application Note: A Comprehensive Cell-Based Assay for High-Throughput Screening of Sildenafil Mesylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its therapeutic effect stems from its ability to enhance the nitric oxide (NO) signaling pathway.[3][4] In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The accumulation of cGMP leads to smooth muscle relaxation and vasodilation.[5] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum and pulmonary vasculature.[1][6] By inhibiting PDE5, sildenafil prevents cGMP breakdown, thereby amplifying the NO-sGC-cGMP signaling cascade.[2][6]

The development of novel sildenafil analogs requires robust screening methods to evaluate their efficacy and potential cytotoxicity. This application note provides a detailed protocol for a comprehensive cell-based assay designed for the screening of sildenafil mesylate analogs. The workflow integrates three key assays: a cell viability assay to assess cytotoxicity, a nitric oxide production assay to measure the upstream signaling molecule, and a cGMP quantification assay to determine the direct inhibitory effect on PDE5 activity. This multi-assay approach allows for a thorough characterization of novel compounds, providing essential data on their potency and safety profile.

Signaling Pathway of Sildenafil Action

The diagram below illustrates the nitric oxide/cGMP signaling cascade and the mechanism of action for sildenafil and its analogs as PDE5 inhibitors.

sildenafil_pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Degrades Sildenafil_Analogs Sildenafil Analogs Sildenafil_Analogs->PDE5 Inhibits screening_workflow cluster_assays Perform Assays start Start: Culture EA.hy926 Cells seed Seed Cells in 96-Well Plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Sildenafil Analogs + Stimulant (e.g., Sodium Nitroprusside) incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 viability Assay 1: Cell Viability (MTS/MTT) incubate2->viability Plate 1 no_assay Assay 2: Nitric Oxide (NO) (Griess Assay) incubate2->no_assay Plate 2 (Supernatant) cgmp_assay Assay 3: cGMP Quantification (ELISA) incubate2->cgmp_assay Plate 2 (Cell Lysate) data_analysis Data Analysis: Calculate IC50, % Viability, etc. viability->data_analysis no_assay->data_analysis cgmp_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

References

Application Notes and Protocols for Sildenafil Mesylate Formulation in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the preparation and use of sildenafil mesylate formulations for preclinical animal studies. The following protocols and data are intended to ensure consistent and reproducible results in pharmacokinetic and pharmacodynamic evaluations.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] By inhibiting PDE5, sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[2] This mechanism of action is the basis for its clinical use in treating erectile dysfunction and pulmonary arterial hypertension.[1] For preclinical research, sildenafil is often used as its citrate or mesylate salt to improve solubility and bioavailability.[1][3] Sildenafil citrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its solubility is pH-dependent, with higher solubility at lower pH.[4]

Data Presentation

Table 1: Solubility of Sildenafil Citrate in Various Vehicles
VehicleConcentration of VehicleTemperature (°C)Solubility (mg/mL)Reference
Water (pH 1.2)100%3737.25[4]
Water (pH 5.0)100%3718.53[4]
Water (pH 8.0)100%370.22[4]
Distilled Water100%Not Specified3.20 ± 0.11 to 4.1 ± 1.3[3]
Propylene Glycol (PG)100%20-40Increases with temperature
Aqueous PG70% (w/w)25~15[5]
Polyethylene Glycol 400 (PEG 400)100%20-40Increases with temperature[6]
Oleic Acid100%Not Specified7.63 ± 0.48[7]
Isopropyl Myristate100%Not Specified4.21 - 7.63[8]
Tween 80100%Not SpecifiedHigh relative to other surfactants[7]
2-Hydroxypropyl-β-cyclodextrin (HPβCD)VariesNot SpecifiedIncreases solubility 5-fold[9]
Table 2: Pharmacokinetic Parameters of Sildenafil in Preclinical Animal Models
SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
RatOral2092.10~1.0159.5Not Specified[10]
RatOral30Not SpecifiedNot SpecifiedNot Specified14.6[11]
RatIntravenous10, 30, 50Dose-proportionalNot SpecifiedDose-proportional100[11]
MouseOralNot SpecifiedNot Specified~1.0Not SpecifiedNot Specified[12]
MouseIntravenousNot SpecifiedNot SpecifiedNot SpecifiedNot Specified100[12]

Signaling Pathway

Sildenafil exerts its therapeutic effects by modulating the nitric oxide (NO)/cGMP signaling pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates GTP GTP cGMP cGMP GTP->cGMP PDE5 Phosphodiesterase 5 (PDE5) PKG Protein Kinase G (PKG) cGMP->PKG Activates Inactive Metabolite (5'-GMP) Inactive Metabolite (5'-GMP) PDE5->Inactive Metabolite (5'-GMP) Degrades Sildenafil This compound Sildenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Figure 1. Sildenafil's mechanism of action in the cGMP signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. A typical dose for rats is 20 mg/kg.[13]

  • Weigh the calculated amount of this compound powder accurately.

  • Levigate the this compound powder with a small amount of the 0.5% methylcellulose solution in a mortar to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while continuously stirring or triturating.

  • Transfer the mixture to a volumetric flask.

  • Rinse the mortar and pestle with a small amount of vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the drug.

  • Bring the suspension to the final volume with the vehicle.

  • Stir the suspension continuously using a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

  • Visually inspect the suspension for uniformity before each animal is dosed.

Protocol 2: Preparation of this compound for Intravenous Injection (Solution)

Materials:

  • This compound powder

  • Vehicle: Sterile saline (0.9% NaCl) or 5% dextrose solution[2]

  • Sterile vials

  • 0.22 µm sterile syringe filter

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and sterile vehicle. A typical intravenous dose for rats is in the range of 4-10 mg/kg.[2][11]

  • Weigh the this compound powder under sterile conditions.

  • Add a portion of the sterile vehicle to the sterile vial containing the this compound.

  • Vortex the vial until the powder is completely dissolved. Sildenafil citrate has a solubility of approximately 3.5 mg/mL in water, which should be considered when preparing the desired concentration.[3]

  • Add the remaining sterile vehicle to achieve the final desired concentration.

  • Filter the solution through a 0.22 µm sterile syringe filter into a final sterile container.

  • Visually inspect the final solution for any particulate matter before administration.

Protocol 3: Preparation of this compound for Intraperitoneal Injection (Solution)

Materials:

  • This compound powder

  • Vehicle: Saline (0.9% NaCl) with 1% Dimethyl sulfoxide (DMSO)[14]

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Calculate the required amount of this compound and vehicle. Doses of 3 or 10 mg/kg have been used in mice.[14]

  • Weigh the this compound powder.

  • First, dissolve the this compound in 1% DMSO.

  • Once dissolved, add the saline to the DMSO-drug mixture to reach the final volume.

  • Vortex the solution thoroughly to ensure it is homogenous.

  • The final solution should be clear.

Experimental Workflow

The following diagram outlines a typical workflow for the formulation and preclinical evaluation of this compound.

cluster_0 Formulation Development cluster_1 Preclinical Evaluation cluster_2 Data Analysis A This compound Characterization B Solubility Screening in Various Vehicles A->B C Formulation Preparation (e.g., Oral, IV, IP) B->C D Stability & Homogeneity Testing C->D E Animal Model Selection (e.g., Rat, Mouse) D->E F Dose Administration (e.g., Gavage, Injection) E->F G Pharmacokinetic Study (Blood Sampling) F->G I Pharmacodynamic Study (Efficacy Assessment) F->I H Bioanalytical Method (LC-MS/MS) G->H J PK Parameter Calculation (Cmax, Tmax, AUC) H->J K Statistical Analysis I->K J->K L Report Generation K->L

Figure 2. Experimental workflow for preclinical studies of this compound.

Protocol 4: Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

Groups:

  • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg)

  • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg)

Procedure:

  • Dose Administration:

    • For the IV group, administer the this compound solution via the tail vein.

    • For the PO group, administer the this compound suspension by oral gavage.[13]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.[10]

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.[10]

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for sildenafil concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both IV and PO groups using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary for their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal care and use.

References

Application Notes and Protocols for Sildenafil Sample Preparation in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of samples containing sildenafil for analysis by mass spectrometry. The methodologies outlined are crucial for accurate quantification in various biological matrices, supporting research, clinical, and drug development applications.

Introduction

Sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5), is widely known for its use in treating erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and sensitive quantification of sildenafil and its primary active metabolite, N-desmethylsildenafil, in biological samples is essential for pharmacokinetic studies, bioequivalence testing, and forensic analysis.[1][3][4] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique due to its high sensitivity, selectivity, and reproducibility.[3]

Effective sample preparation is a critical prerequisite for reliable LC-MS/MS analysis. The primary goals of sample preparation are to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. This document details three common and effective sample preparation techniques for sildenafil: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of sildenafil and its metabolite, N-desmethylsildenafil, using various sample preparation methods coupled with LC-MS/MS.

Table 1: Sildenafil Quantitative Performance

ParameterLiquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation
Linearity Range (ng/mL) 1.0 - 1000.0[5]2.0 - 800.0[6]1.0 - 1000.0[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[8][9][10]1.0[6]1.0[7]
Limit of Detection (LOD) (ng/mL) 0.2[8][9][10]1.0[6]Not Reported
Recovery (%) > 87[8][9][10]~ 80[6]> 90[7]
Intra-day Precision (% RSD) 1.5 - 5.1[5]< 4[6]< 10[7]
Inter-day Precision (% RSD) 2.2 - 3.4[5]< 12[6]< 10[7]
Intra-day Accuracy (%) 97.3 - 98.3[5]≤ 6 (relative error)[6]> 99[7]
Inter-day Accuracy (%) 96.7 - 97.2[5]≤ 4 (relative error)[6]> 99[7]

Table 2: N-desmethylsildenafil Quantitative Performance

ParameterLiquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation
Linearity Range (ng/mL) 0.5 - 500.0[5]4.0 - 800.0[6]1.0 - 1000.0[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[5]Not Reported1.0[7]
Limit of Detection (LOD) (ng/mL) Not Reported1.0[6]Not Reported
Recovery (%) Not Reported~ 80[6]> 90[7]
Intra-day Precision (% RSD) 1.3 - 3.1[5]< 4[6]< 10[7]
Inter-day Precision (% RSD) 2.8 - 4.3[5]< 12[6]< 10[7]
Intra-day Accuracy (%) 95.3 - 96.3[5]≤ 6 (relative error)[6]> 99[7]
Inter-day Accuracy (%) 95.0 - 97.2[5]≤ 4 (relative error)[6]> 99[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the simultaneous quantification of sildenafil and N-desmethylsildenafil in human plasma.[5]

Materials and Reagents:

  • Human plasma

  • Sildenafil and N-desmethylsildenafil reference standards

  • Sildenafil-d8 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • 10 mM Ammonium acetate

  • Organic extraction solvent (e.g., a mixture of chloroform, 2-propanol, and n-heptane)[8][9][10]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette a known volume (e.g., 500 µL) of plasma into a clean centrifuge tube.

  • Internal Standard Spiking: Add a specific amount of internal standard (e.g., sildenafil-d8) to each plasma sample, calibrator, and quality control sample.

  • pH Adjustment: Adjust the pH of the plasma sample to basic conditions (e.g., pH 9.5) using a suitable buffer to ensure efficient extraction of sildenafil.[8][9][10]

  • Extraction: Add the organic extraction solvent (e.g., 3 mL of chloroform/2-propanol/n-heptane) to the tube.

  • Vortexing: Vortex the mixture vigorously for a set time (e.g., 10 minutes) to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.[8][9][10]

  • Centrifugation: Centrifuge the samples (e.g., at 3500 x g for 10 minutes) to separate the aqueous and organic layers.[8][9][10]

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LLE_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Extraction Solvent Adjust_pH->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Liquid-Liquid Extraction Workflow
Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method for the determination of sildenafil and its metabolite in postmortem specimens.[6]

Materials and Reagents:

  • Biological matrix (e.g., blood, tissue homogenate)

  • Sildenafil and N-desmethylsildenafil reference standards

  • Internal standard (e.g., medazepam)

  • Acetonitrile (ice-cold)

  • 0.1 M Phosphate buffer (pH 6.0)

  • Methanol

  • SPE cartridges (e.g., Bond Elute Certify®)

  • Vortex mixer

  • Centrifuge

  • Rotary extractor

  • Evaporator

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • For fluids: Take a 3 mL aliquot.

    • For tissues: Homogenize with water (1:1 w/w) and take a 2 g aliquot.

  • Internal Standard Spiking: Add the internal standard to each sample.

  • Protein Precipitation: Add ice-cold acetonitrile (e.g., 9 mL), mix on a rotary extractor for 15 minutes, and then centrifuge to pellet proteins.

  • Supernatant Evaporation: Transfer the supernatant and evaporate it to a volume of less than 1 mL.

  • Dilution: Add 4 mL of 0.1 M phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interferences.

  • Elution: Elute the analytes with an appropriate elution solvent (e.g., 1 mL of acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow Start Biological Sample Pretreat Pre-treatment & Add IS Start->Pretreat Precipitate Protein Precipitation with Acetonitrile Pretreat->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate_Supernatant Evaporate Supernatant Centrifuge->Evaporate_Supernatant Dilute Dilute with Buffer Evaporate_Supernatant->Dilute Load Load Sample Dilute->Load SPE_Condition Condition SPE Cartridge Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate_Eluate Evaporate Eluate Elute->Evaporate_Eluate Reconstitute Reconstitute Evaporate_Eluate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Solid-Phase Extraction Workflow
Protocol 3: Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.[4][7][11]

Materials and Reagents:

  • Plasma

  • Sildenafil and N-desmethylsildenafil reference standards

  • Sildenafil-d8 (Internal Standard)

  • Acetonitrile (containing 0.1% formic acid, if desired for analyte stability)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the plasma sample.

  • Precipitation: Add a larger volume of cold acetonitrile (e.g., 300 µL) to the tube to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for a short period (e.g., 1 minute) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to obtain a clear supernatant.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system.

PPT_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze

Protein Precipitation Workflow

Mass Spectrometry Analysis

For all the above sample preparation methods, the final extracts are typically analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of sildenafil and its metabolites.[4][5][7] The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[4][5]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.[5][10]

  • Detection: Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[4][5] The precursor-to-product ion transitions for sildenafil are commonly m/z 475.2 → 283.4, and for N-desmethylsildenafil, m/z 461.3 → 283.4.[5]

Conclusion

The choice of sample preparation method for sildenafil analysis depends on factors such as the biological matrix, the required sensitivity, sample throughput, and available resources. Liquid-liquid extraction and solid-phase extraction offer cleaner extracts and potentially lower matrix effects, making them suitable for applications requiring high sensitivity and accuracy. Protein precipitation is a simpler and faster method, ideal for high-throughput screening and routine analysis where matrix effects can be adequately managed. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate robust methods for the quantification of sildenafil in various matrices.

References

Troubleshooting & Optimization

Improving sildenafil mesylate solubility for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil mesylate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use. Sildenafil citrate is soluble in DMSO at approximately 14 mg/mL. For cell culture, it is crucial to use anhydrous, cell culture grade DMSO to minimize toxicity.

Q2: What is the solubility of this compound in other common solvents?

A2: this compound has limited solubility in aqueous solutions. While sildenafil citrate's solubility in water is about 3.5-4.1 mg/mL, the free base is practically insoluble. Ethanol can be used, but the solubility is lower than in DMSO, with the citrate salt being about 3.5 times less soluble in ethanol than in water. The use of co-solvents like polyethylene glycol (PEG) has been explored to improve solubility in aqueous mixtures.

Q3: At what concentration should I use this compound in my cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. Published studies have used a wide range of concentrations, so a literature search for your specific cell line or a related one is advisable. For example, in studies on cardiomyocytes, sildenafil has been used to investigate its effects on apoptosis and signaling pathways.

Q4: For how long is a this compound stock solution in DMSO stable?

A4: When stored properly at -20°C, a sildenafil citrate stock solution in DMSO is stable for at least 4 years. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

Troubleshooting Guide

Issue 1: My this compound precipitated after dilution in the cell culture medium.

This is a common issue due to the low aqueous solubility of sildenafil. Here are the steps to troubleshoot this problem:

  • Step 1: Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5% and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells.

  • Step 2: Pre-warm the Medium: Before adding the sildenafil stock solution, gently pre-warm your cell culture medium to 37°C. Adding a cold stock to a warm medium can sometimes cause the compound to precipitate.

  • Step 3: Gradual Dilution and Mixing: Instead of adding the stock solution directly to the final volume of medium, perform a serial dilution. For example, add the stock to a smaller volume of medium first, mix gently but thoroughly, and then add this intermediate dilution to the rest of your medium. Always add the drug solution to the medium, not the other way around, while gently vortexing or swirling.

  • Step 4: Consider Alternative Solvents/Formulations: If precipitation persists, consider using a co-solvent system. For example, a mixture of ethanol and water has been used in some formulations. Alternatively, for non-cell-based assays, solubilizers like PEG, cyclodextrin, or surfactants can be employed. In more advanced applications, nanosuspensions have been developed to improve the solubility of sildenafil citrate.

Issue 2: I am observing unexpected cellular toxicity or off-target effects.

  • Step 1: Check Solvent Toxicity: Prepare a vehicle control experiment with the same final concentration of DMSO (or other solvent) that is used in your sildenafil-treated samples. This will help you determine if the observed toxicity is due to the solvent rather than the sildenafil itself.

  • Step 2: Confirm Stock Solution Integrity: If possible, verify the concentration and purity of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.

  • Step 3: Perform a Dose-Response Curve: As mentioned in the FAQs, it is critical to determine the optimal, non-toxic concentration range for your specific cell line. What is effective and non-toxic in one cell line may be toxic in another.

  • Step 4: Review the Literature for Off-Target Effects: While sildenafil is a potent PDE5 inhibitor, it can have off-target effects, especially at higher concentrations. It is selective for PDE5 over PDE1 and PDE3, but cross-reactivity can occur. A thorough literature review for known off-target effects in your experimental system is recommended.

Data Presentation

Table 1: Solubility of Sildenafil Salts in Various Solvents

CompoundSolventSolubilityReference
Sildenafil CitrateWater~3.5-4.1 mg/mL
Sildenafil CitrateDMSO~14 mg/mL
Sildenafil CitrateDimethyl Formamide~10 mg/mL
Sildenafil CitrateEthanol~1 mg/mL
Sildenafil BaseWaterInsoluble
Sildenafil BaseEthanol5.2 ± 1.2 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, cell culture grade dimethyl sulfoxide (DMSO)

    • Sterile, conical tube (e.g., 15 mL)

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)

  • Procedure:

    • Calculation: Determine the mass of this compound needed. The molecular weight of sildenafil is 474.58 g/mol , and for this compound, it is 570.66 g/mol . For a 10 mM stock solution (0.01 mol/L) in 10 mL (0.01 L), you would need: 0.01 mol/L * 0.01 L * 570.66 g/mol = 0.0057066 g or 5.71 mg.

    • Weighing: Carefully weigh out the calculated amount of this compound powder and transfer it to the 15 mL conical tube.

    • Dissolving: Add the desired volume of DMSO (e.g., 10 mL) to the conical tube containing the powder.

    • Mixing: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid excessive heat.

    • Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium

  • Materials:

    • Prepared 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes or conical tubes for serial dilution

  • Procedure:

    • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make a 10 µM solution in 10 mL of medium:

      • (Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)

      • (10,000 µM) * (Initial Volume) = (10 µM) * (10 mL)

      • Initial Volume = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL.

    • Serial Dilution (Recommended):

      • Prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution. Mix gently by flicking the tube or pipetting up and down.

      • Add the required volume of the intermediate dilution to your final volume of medium. For instance, add 1 mL of the 100 µM intermediate dilution to 9 mL of medium to achieve a final concentration of 10 µM.

    • Direct Dilution (for very small volumes):

      • If adding a very small volume directly, add the calculated volume of the stock solution (e.g., 10 µL) to the final volume of pre-warmed medium (10 mL) while gently swirling the medium.

    • Final Mixing and Application: Gently mix the final solution before adding it to your cells. Prepare a vehicle control with the same final concentration of DMSO.

Mandatory Visualizations

Sildenafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates FiveGMP 5'-GMP (inactive) PDE5->FiveGMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits Downstream Downstream Cellular Effects (e.g., smooth muscle relaxation) PKG->Downstream leads to

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Experimental_Workflow start Start: this compound Powder prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock store_stock Aliquot and Store at -20°C prepare_stock->store_stock dilute Dilute Stock into Media (Check for Precipitation) store_stock->dilute cell_culture Culture Cells to Desired Confluency prepare_media Prepare Treatment Media (Pre-warm to 37°C) cell_culture->prepare_media prepare_media->dilute precipitate_check Precipitation? dilute->precipitate_check troubleshoot Troubleshoot: - Check DMSO % - Serial Dilution - Alternative Solvents precipitate_check->troubleshoot Yes treat_cells Treat Cells with Sildenafil and Vehicle Control precipitate_check->treat_cells No troubleshoot->prepare_media Re-prepare incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate->assay end End: Data Analysis assay->end

Caption: Workflow for preparing and using sildenafil in cell culture.

Sildenafil mesylate degradation pathway and product identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil mesylate. It focuses on understanding its degradation pathways and identifying the resulting products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does this compound typically degrade?

This compound is known to be susceptible to degradation under specific stress conditions. The most significant degradation is observed under oxidative and alkaline (basic) conditions.[1][2][3] While it is generally considered stable under neutral, thermal (heat), and photolytic (light) stress, some studies have reported partial degradation under acidic and prolonged exposure to light.[2][4]

Q2: What are the major degradation products of this compound?

The primary degradation products depend on the stress condition:

  • Oxidative Degradation: The most commonly identified major degradation product is Sildenafil N-oxide. Another significant product is sildenafil sulfonic acid, formed from the hydrolysis of the sulfonamide group.[2][4]

  • Alkaline Hydrolysis: Degradation under alkaline conditions also leads to the formation of sildenafil sulfonic acid.

  • Photodegradation: Exposure to simulated sunlight can lead to a series of degradation products resulting from the gradual breakdown of the piperazine ring.[4]

Q3: What is a suitable analytical method to monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying sildenafil from its degradation products.[1][3][5][6][7][8][9][10] Reversed-phase HPLC with a C18 column and UV detection is frequently employed.[1][2][7] For the structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][11]

Troubleshooting Guides

Problem: No degradation is observed under stress conditions.
  • Possible Cause 1: Inadequate stress conditions. The concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, or duration of the study may be insufficient to induce degradation.

    • Solution: Refer to the detailed experimental protocols below. Ensure that the stress conditions are appropriately rigorous. For example, for oxidative degradation, using 3-30% hydrogen peroxide and heating is common.[1][2][6] For alkaline hydrolysis, using a strong base like 5N NaOH at elevated temperatures is recommended.[1]

  • Possible Cause 2: Sildenafil is stable under the applied condition. Sildenafil is known to be relatively stable under thermal and photolytic stress.[1][2]

    • Solution: Confirm from the literature that degradation is expected under the conditions you are testing. Focus on oxidative and alkaline conditions for observable degradation.

Problem: Poor resolution between sildenafil and its degradation products in HPLC.
  • Possible Cause 1: Suboptimal mobile phase composition. The polarity and pH of the mobile phase may not be suitable for separating the parent drug from its more polar degradation products.

    • Solution: Adjust the mobile phase composition. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[2][5] Varying the ratio of the organic to the aqueous phase or adjusting the pH of the buffer can improve separation.

  • Possible Cause 2: Inappropriate column selection. The column chemistry might not be providing the necessary selectivity.

    • Solution: A C18 column is generally effective.[2][5] Consider using a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8 or phenyl) to achieve better separation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Here are typical protocols for stressing this compound:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., methanol or diluent).

    • Add an equal volume of 5 N HCl.

    • Reflux the solution at 80°C for 5 hours.[1]

    • Cool, neutralize, and dilute to the desired concentration before analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 5 N NaOH.

    • Reflux the solution at 80°C for 5 hours.[1]

    • Cool, neutralize, and dilute to the desired concentration.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 3-30% hydrogen peroxide (H₂O₂).[2][6]

    • Reflux the solution at 80°C for 3 hours.[1]

    • Cool and dilute to the desired concentration.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for 24 hours.[1]

    • Dissolve the heat-treated sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light at 254 nm for 24 hours.[1]

    • Dissolve the exposed sample in a suitable solvent for analysis.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of sildenafil and its degradation products:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: A mixture of acetonitrile and a buffer such as 0.05 M potassium dihydrogen phosphate (pH adjusted to 5.8) or 0.2 M ammonium acetate.[2][5] The ratio can be optimized, for example, 45:25:30 (acetonitrile:methanol:buffer).[5]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 230 nm or 240 nm.[1][2]

  • Injection Volume: 20 µL

Quantitative Data

The following table summarizes the results from a forced degradation study on sildenafil citrate, providing an example of the extent of degradation under different conditions.

Stress ConditionTime (h)Assay of Active Substance (%)Total Impurities (%)Mass Balance (%)
Thermal (105 °C) 2499.50.0699.56
Photolytic (UV at 254 nm) 2499.60.0699.66
Acid Hydrolysis (5 N HCl at 80 °C) 598.80.0498.84
Alkali Hydrolysis (5 N NaOH at 80 °C) 590.29.7599.95
Oxidation (5% H₂O₂ at 80 °C) 371.827.3799.17

Data adapted from a study by Kumar et al. (2011).[1]

Visualizations

Sildenafil_Degradation_Pathway sildenafil This compound n_oxide Sildenafil N-Oxide sildenafil->n_oxide Oxidative Stress (e.g., H₂O₂) sulfonic_acid Sildenafil Sulfonic Acid sildenafil->sulfonic_acid Oxidative Stress or Alkaline Hydrolysis piperazine_breakdown Piperazine Ring Breakdown Products sildenafil->piperazine_breakdown Photolytic Stress (UV Light)

Caption: this compound Degradation Pathways.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC Separation acid->hplc Sample Analysis alkali Alkaline Hydrolysis alkali->hplc Sample Analysis oxidation Oxidation oxidation->hplc Sample Analysis thermal Thermal thermal->hplc Sample Analysis photo Photolysis photo->hplc Sample Analysis lcms LC-MS Identification hplc->lcms Characterization of Degradation Products sildenafil This compound Sample sildenafil->acid Stress Application sildenafil->alkali Stress Application sildenafil->oxidation Stress Application sildenafil->thermal Stress Application sildenafil->photo Stress Application

References

Technical Support Center: Optimizing Sildenafil Mesylate Dose for In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of sildenafil mesylate in in vivo rodent models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of sildenafil for my rodent model?

A1: The optimal dose of sildenafil is highly dependent on the research application, the specific rodent species and strain, and the route of administration. For initial studies, it is recommended to consult the dose ranges reported in the literature for similar experimental models. The tables provided in this guide offer a summary of doses used in various applications. A pilot dose-response study is often necessary to determine the most effective dose for your specific experimental conditions.

Q2: How should I prepare this compound for in vivo administration?

A2: Sildenafil citrate is soluble in distilled water.[1][2] For oral administration, sildenafil can be dissolved in tap water or saline.[3] For intraperitoneal injections, it can be dissolved in saline, sometimes with a small percentage of DMSO (e.g., 1%) to aid solubility.[4] It is crucial to ensure the solution is sterile for parenteral routes. Always prepare fresh solutions daily unless stability data for your specific formulation and storage conditions are available.

Q3: What is the bioavailability and half-life of sildenafil in rodents?

A3: Sildenafil is rapidly absorbed after oral administration in rodents.[5] However, it has a short elimination half-life, typically ranging from 0.4 to 1.3 hours.[6][7] This is due to high clearance rates in these species.[6][7] The bioavailability is attenuated by pre-systemic hepatic metabolism.[6][7]

Q4: What are the common side effects of sildenafil in rodents?

A4: Species-specific effects have been observed with chronic high doses of sildenafil. In mice, marked intestinal dilatation has been reported, while rats have shown adaptive reversible hepatocellular hypertrophy.[6] Some studies have also reported anxiogenic (anxiety-inducing) effects in mice at doses of 3 and 10 mg/kg.[4] At very high doses (minimal lethal dose between 300-500 mg/kg in rats and 500-1000 mg/kg in mice), mortality can occur.[5]

Q5: Can I administer sildenafil in the drinking water or food?

A5: While oral gavage is a common and precise method for sildenafil administration, mixing it in drinking water or food can be an alternative for chronic studies to reduce animal stress. However, this method makes it difficult to control the exact dosage consumed by each animal. If this method is chosen, it is important to monitor water or food intake to estimate the dose and be aware of potential stability issues of sildenafil in the vehicle over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of Sildenafil in Solution - Low solubility in the chosen vehicle.- Incorrect pH of the solution.- Sildenafil citrate has better water solubility than the base form.[1][2]- For injectable solutions, consider using a co-solvent like DMSO (in minimal, non-toxic concentrations) or preparing a salt form.- Ensure the pH of the solution is appropriate for maintaining solubility.
Variable or Unexpected Experimental Results - Inconsistent dosing due to improper administration technique (e.g., oral gavage).- Degradation of sildenafil in the prepared solution.- High metabolic clearance in rodents leading to short exposure.- Ensure all personnel are properly trained in the administration technique being used.- Prepare fresh sildenafil solutions daily.- Consider the short half-life of sildenafil in rodents (0.4-1.3 hours) and time your experimental readouts accordingly.[6][7] For sustained effects, multiple daily doses or a continuous delivery method may be necessary.
Signs of Animal Distress or Adverse Effects - Dose is too high.- Off-target effects of sildenafil.- Reduce the administered dose. Conduct a dose-response study to find the optimal therapeutic window with minimal side effects.- Monitor animals closely for any signs of distress, such as changes in behavior, appetite, or activity levels.[4]
Difficulty with Intravenous Administration - Small vessel size in rodents.- Use appropriate-sized catheters and needles.- Ensure the animal is adequately restrained and warmed to promote vasodilation.- Consider alternative routes of administration with higher bioavailability if IV is not feasible, such as intraperitoneal or subcutaneous injection.

Quantitative Data Summary

The following tables summarize sildenafil doses used in various in vivo rodent models.

Table 1: Sildenafil Dosing for Erectile Dysfunction Models

Rodent Species Dose Route of Administration Key Findings Reference(s)
Rat5 mg/kg/day (chronic)OralImproved erectile function in a model of chronic renal failure.[8]
Rat9 mg/kg/day (chronic)OralRestored sexual performance in a model of drug-induced sexual dysfunction.
Rat100 & 200 µg/kgIntravenousProlonged the decay period of the intracavernous pressure response.[9][10]
Mouse1 mg/kgIntravenousAugmented electrically-evoked erectile activity.[11]

Table 2: Sildenafil Dosing for Pulmonary Hypertension Models

Rodent Species Dose Route of Administration Key Findings Reference(s)
Rat1.7 mg/kg/dayOralPrevented and reversed the development of monocrotaline-induced pulmonary hypertension.[3]
Rat2.0, 3.0, 4.5 mg/kg/dayOralDose-dependent improvement in pulmonary pressure and respiratory function.[12]
Rat5, 10, 25 mg/kg/dayOral25 mg/kg/day significantly attenuated the increase in right ventricular pressure in hypoxia-induced pulmonary hypertension.[13]
Mouse25 mg/kg/dayOralReduced right ventricular systolic pressure in hypoxia-induced pulmonary hypertension.[14]

Table 3: Sildenafil Dosing for Neurogenesis and Stroke Models

Rodent Species Dose Route of Administration Key Findings Reference(s)
Rat2 & 5 mg/kg/dayOralPromoted functional recovery and neurogenesis after stroke.[15]
Rat3 mg/kg/dayNot SpecifiedEnhanced neurogenesis and improved functional recovery in aged rats after focal cerebral ischemia.[16]
Mouse10 mg/kg/daySubcutaneousEnhanced neurogenesis and oligodendrogenesis in the ischemic brain of middle-aged mice.[17][18]
Mouse10 mg/kgIntraperitonealIncreased the number of immature neurons after ischemic insult in the developing brain.[19]

Table 4: Sildenafil Dosing for Cardiac Models

Rodent Species Dose Route of Administration Key Findings Reference(s)
Rat10 & 15 mg/kg/dayOralPromoted angiogenesis but also muscle atrophy in a model of prolonged moderate exercise.[20][21]
Rat10, 20, 50, 200 nM (in isolated heart)PerfusionLow concentrations improved reperfusion function, while high concentrations worsened it.[22]

Experimental Protocols

Protocol 1: Preparation of Sildenafil Solution for Oral Gavage
  • Materials:

    • Sildenafil citrate powder

    • Sterile distilled water or 0.9% saline

    • Vortex mixer

    • Sterile tubes

    • Analytical balance

  • Procedure:

    • Calculate the required amount of sildenafil citrate based on the desired dose and the number of animals.

    • Weigh the sildenafil citrate powder accurately using an analytical balance.

    • Add the powder to a sterile tube.

    • Add the desired volume of sterile distilled water or saline to the tube.

    • Vortex the solution until the sildenafil citrate is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Prepare the solution fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration in Rodents
  • Materials:

    • Prepared sildenafil solution

    • Appropriately sized oral gavage needle (flexible or curved with a ball tip is recommended)

    • Syringe

    • Animal scale

  • Procedure:

    • Weigh the animal to determine the correct volume of the solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[23]

    • Fill the syringe with the calculated volume of the sildenafil solution.

    • Properly restrain the animal to immobilize its head and straighten the esophagus.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.

    • Once the needle is in the esophagus (resistance should be minimal), slowly administer the solution.

    • If any fluid is observed coming from the nose or mouth, immediately stop the administration and withdraw the needle.

    • After administration, gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Visualizations

Sildenafil_Signaling_Pathway sildenafil Sildenafil pde5 PDE5 sildenafil->pde5 Inhibits cgmp cGMP pde5->cgmp Degrades pkg PKG cgmp->pkg Activates gmp 5'-GMP cgmp->gmp Hydrolysis by PDE5 gtp GTP gtp->cgmp Converts sgc sGC sgc->gtp no Nitric Oxide (NO) no->sgc Activates relaxation Smooth Muscle Relaxation pkg->relaxation vasodilation Vasodilation relaxation->vasodilation

Caption: Sildenafil's mechanism of action via the PDE5 signaling pathway.

Experimental_Workflow start Start: Experimental Design dose_selection Dose Selection & Pilot Study start->dose_selection solution_prep Sildenafil Solution Preparation dose_selection->solution_prep animal_prep Animal Acclimation & Grouping solution_prep->animal_prep administration Sildenafil Administration animal_prep->administration monitoring Post-Dose Monitoring administration->monitoring data_collection Data Collection & Endpoint Analysis monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End: Conclusion analysis->end

Caption: A general experimental workflow for in vivo rodent studies with sildenafil.

References

Troubleshooting sildenafil mesylate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sildenafil mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy/precipitated. What is the cause and how can I resolve it?

A1: Sildenafil's solubility is highly dependent on the pH of the aqueous solution. It is significantly more soluble in acidic conditions and tends to precipitate in neutral to alkaline environments. The likely cause of precipitation is a pH increase in your solution.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is neutral or alkaline, you can try to re-solubilize the precipitate by carefully adding a small amount of a dilute acidic solution (e.g., 0.1 M HCl or a citrate buffer) to lower the pH.

    • For future experiments, ensure your aqueous solution is buffered to an acidic pH (ideally below pH 5) to maintain sildenafil solubility.

Q2: I am observing a loss of sildenafil concentration in my aqueous stock solution over time. What are the potential reasons?

A2: Loss of sildenafil concentration is likely due to chemical degradation. The primary degradation pathways in aqueous solutions are:

  • Hydrolysis: Sildenafil can undergo hydrolysis, particularly at the cyclic amide and sulfonamide functional groups, especially under strongly acidic or alkaline conditions.

  • Oxidation: Sildenafil is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation of the sildenafil molecule.

Q3: What are the optimal storage conditions for aqueous solutions of this compound?

A3: To minimize degradation and maintain the stability of your this compound aqueous solutions, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C).

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain the solution at an acidic pH (e.g., in a citrate buffer at pH 4-5) to ensure solubility and minimize pH-related degradation.

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: Is there a difference in stability between this compound and sildenafil citrate?

A4: The vast majority of published stability data is for sildenafil citrate, the most common salt form. This compound is another salt form designed to enhance solubility. While specific comparative stability studies are scarce, the degradation pathways are expected to be identical as the active sildenafil molecule is the same. The stability profile of this compound is likely to be very similar to that of sildenafil citrate under the same conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Possible Cause 1: Degradation Products.

    • Evidence: Appearance of new peaks, often at earlier retention times than the parent sildenafil peak.

    • Solution: Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. Ensure your HPLC method is stability-indicating, meaning it can resolve the main peak from all potential degradation products.

  • Possible Cause 2: Contamination.

    • Evidence: Peaks that do not correspond to sildenafil or its expected degradation products.

    • Solution: Check the purity of your water, solvents, and reagents. Run a blank injection (mobile phase only) to identify any systemic peaks.

Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC
  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Evidence: Tailing or fronting peaks, inconsistent retention times.

    • Solution: Sildenafil is a basic compound. Ensure the mobile phase pH is optimized for good peak shape. A pH of around 3.0 or 7.0 is often used. Buffering the mobile phase is crucial for reproducible results.

  • Possible Cause 2: Column Overload.

    • Evidence: Broadening of the sildenafil peak.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Possible Cause 3: Column Degradation.

    • Evidence: Gradual decrease in peak resolution and efficiency over multiple injections.

    • Solution: Use a guard column to protect the analytical column. If the column performance is severely compromised, it may need to be replaced.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the stability and solubility of sildenafil (as the citrate salt, which is expected to be comparable to the mesylate salt).

Table 1: Solubility of Sildenafil Citrate in Aqueous Solutions at Different pH Values

pHSolubility (mg/mL)Reference
1.237.25[1]
4.07.1[2]
5.018.53[1]
7.0~3.5[2]
8.00.22[1]

Table 2: Summary of Sildenafil Citrate Degradation under Forced Conditions

Stress ConditionConditionsObservation% DegradationReference
Acid Hydrolysis1N HCl, 2 weeks, RTPartial degradation~10%[3]
Base Hydrolysis1N NaOH, 2 weeks, RTPartial degradation~15%[3]
Oxidation0.1% H₂O₂, 24h, RTComplete degradation>99%[3]
Thermal120°C, 48h (solid state)No significant degradation<1%[3]
PhotolyticUV light, 24h (solid state)No significant degradation<1%[4]
Photolytic (in solution)Simulated sunlightSignificant degradationVaries with exposure[5][6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to confirm that the analytical method is stability-indicating.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep at room temperature for 24 hours. Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 24 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) and/or simulated sunlight in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method provides a starting point for the quantitative analysis of sildenafil and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.2 M ammonium acetate buffer (pH 7.0) and acetonitrile in a 40:60 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility).

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

Signaling Pathway

sildenafil_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of sildenafil via the NO/cGMP pathway.

Experimental Workflow

experimental_workflow start Start: this compound Aqueous Solution Preparation stress Forced Degradation Study start->stress acid Acid Hydrolysis (e.g., 1N HCl) stress->acid base Base Hydrolysis (e.g., 1N NaOH) stress->base oxidation Oxidation (e.g., 3% H2O2) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (UV/Vis light) stress->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end End: Stability Assessment data->end

Caption: Workflow for assessing this compound stability.

Logical Relationships in Troubleshooting

troubleshooting_logic issue Problem: Unexpected HPLC Peaks Check for... cause1 Degradation Method: Run forced degradation standards issue:c->cause1:d If peaks are consistent with degradation cause2 Contamination Solution: Check solvent purity, run blanks issue:c->cause2:co If peaks are random or in blank cause3 Poor Peak Shape Action: Optimize mobile phase pH, check for overload issue:p->cause3:ph If peak shape is poor

Caption: Troubleshooting logic for HPLC analysis of sildenafil.

References

Minimizing matrix effects in sildenafil mesylate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of sildenafil mesylate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue 1: Poor sensitivity and/or inconsistent results for sildenafil in plasma samples.

  • Potential Cause: Ion suppression due to co-eluting endogenous matrix components, such as phospholipids.[1]

  • Solution:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances before LC-MS/MS analysis.[1] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] For complex matrices, SPE with a cation exchange mechanism can be particularly effective for basic compounds like sildenafil.[2]

    • Chromatographic Separation: Adjust the chromatographic conditions to separate sildenafil from the region where matrix components elute.[3] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry, such as a biphenyl or C18 column.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like sildenafil-d8 will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification by correcting for signal suppression or enhancement.[5]

Issue 2: High variability in analyte response between different sample lots.

  • Potential Cause: Inconsistent matrix effects across different biological samples. The composition of the matrix can vary significantly from one subject or sample to another.

  • Solution:

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed. This helps to compensate for the matrix effect by ensuring that both the calibrators and the samples experience similar ionization suppression or enhancement.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects when a blank matrix is unavailable.[6]

    • Thorough Method Validation: Validate the method across multiple sources of the biological matrix to ensure its robustness and reliability.

Issue 3: Sudden drop in signal intensity during a run sequence.

  • Potential Cause: Contamination of the ion source or the mass spectrometer inlet by non-volatile matrix components. This is a common issue when using less stringent sample preparation methods.

  • Solution:

    • Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the elution of highly retained, non-volatile matrix components, preventing them from entering the mass spectrometer.[7]

    • Improve Sample Cleanup: As with other issues, a more effective sample preparation technique will reduce the amount of non-volatile material injected into the system.

    • Regular Instrument Maintenance: Perform regular cleaning of the ion source and mass spectrometer inlet as part of the routine maintenance schedule.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the analytical method.[6][8]

Q2: How can I determine if my sildenafil analysis is affected by matrix effects?

A: A common method is the post-column infusion experiment.[6][7] In this technique, a constant flow of a sildenafil standard solution is introduced into the mobile phase after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal for sildenafil indicates the retention times at which ion suppression or enhancement occurs.[3]

Q3: Which sample preparation technique is best for minimizing matrix effects for sildenafil in plasma?

A: While protein precipitation is a simple and fast technique, it often provides the least effective cleanup and can lead to significant matrix effects.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components.[1] For sildenafil, which is a basic compound, SPE using a cation exchange sorbent can provide very clean extracts.[2] The choice of technique will depend on the required sensitivity and the complexity of the matrix.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

A: While not strictly mandatory in all cases, using a SIL-IS is highly recommended for bioanalytical methods to compensate for matrix effects and improve accuracy and precision.[6] Sildenafil-d8 is a commonly used SIL-IS for sildenafil analysis.[5]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Sample dilution can be a simple and effective way to reduce matrix effects, but its applicability is limited by the sensitivity of the assay.[6][7] If the concentration of sildenafil in the sample is high enough, dilution can be a viable strategy. However, for trace-level analysis, this may result in concentrations below the limit of quantification.[6]

Quantitative Data Summary

Table 1: Comparison of Recovery for Different Sildenafil Extraction Methods

Sample Preparation TechniqueAnalyteRecovery (%)Reproducibility (%RSD)Reference
Solid-Phase Extraction (SPE)Sildenafil79 - 88Not Specified[9]
Liquid-Liquid Extraction (LLE)Sildenafil> 87Not Specified[10]
Protein PrecipitationSildenafil & Metabolites> 90< 10[5]
QuEChERSSildenafil80.15.6[2]
Bond Elut Plexa PCX (SPE)Sildenafil87.43.6[2]

Table 2: Sildenafil and Metabolite Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Sildenafil475.0100.3[9]
N-Desmethyl Sildenafil461.2310.8[9]
Sildenafil-d8 (IS)483.3108.1[5]
Sildenafil475.30100.10[5]
N-Desmethyl Sildenafil461.20283.30[5]

Experimental Protocols

1. Protein Precipitation (PPT)

  • Objective: To remove proteins from plasma samples.

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., sildenafil-d8).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[5]

2. Liquid-Liquid Extraction (LLE)

  • Objective: To extract sildenafil from the aqueous biological matrix into an immiscible organic solvent.

  • Procedure:

    • To 500 µL of plasma sample, add the internal standard.

    • Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the pH.

    • Add 3 mL of an extraction solvent (e.g., a mixture of chloroform, 2-propanol, and n-heptane).[10]

    • Vortex for 10 minutes, followed by centrifugation at 3,500 x g for 10 minutes.[10]

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

3. Solid-Phase Extraction (SPE)

  • Objective: To selectively isolate sildenafil from the sample matrix using a solid sorbent.

  • Procedure (using a cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the pre-treated plasma sample (acidified to protonate sildenafil) onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

    • Elution: Elute sildenafil using a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent.[2]

    • Evaporate the eluate and reconstitute for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lc LC Separation end_prep->lc Injection ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for sildenafil analysis.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Strategies issue Poor Sensitivity or Inconsistent Results cause Potential Cause: Matrix Effects (Ion Suppression) issue->cause sol1 Optimize Sample Prep (LLE, SPE) cause->sol1 sol2 Improve Chromatographic Separation cause->sol2 sol3 Use Stable Isotope-Labeled Internal Standard cause->sol3 result Improved Accuracy and Precision sol1->result sol2->result sol3->result

Caption: Troubleshooting logic for matrix effects.

References

Overcoming poor cell permeability of sildenafil mesylate in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with sildenafil mesylate in cell-based assays, particularly when poor cell permeability or insufficient intracellular concentration is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of sildenafil is cell-type and assay-dependent. However, a common starting range is 1-10 µM.[1][2] For some applications, concentrations up to 100 µM have been used.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: What is the appropriate solvent for this compound for in-vitro experiments?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing sildenafil stock solutions for in-vitro assays.[4] It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Is there a risk of cytotoxicity with this compound?

A3: Yes, at higher concentrations, sildenafil can exert cytotoxic effects. For example, in Human Umbilical Vein Endothelial Cells (HUVECs), a significant decrease in cell viability was observed at concentrations of 50 µM and above.[1][5] Therefore, it is essential to assess cell viability in your specific cell type across the intended concentration range.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times can vary significantly depending on the assay. For measuring downstream signaling events like cGMP accumulation, a short incubation of 30 minutes may be sufficient.[3] For assays measuring proliferation or apoptosis, longer incubation times of 24 to 72 hours are often necessary.[1][3]

Q5: Sildenafil citrate is more commonly cited in the literature. Are there differences to consider when using this compound?

A5: Sildenafil citrate is the more extensively studied salt form.[6] While both salts provide the active sildenafil molecule, there can be differences in solubility and physicochemical properties.[7] If you are adapting a protocol that used the citrate salt, it is advisable to perform initial validation experiments, such as a dose-response curve, to confirm similar activity with the mesylate salt in your system.

Troubleshooting Guide

This guide addresses the issue of obtaining an expected biological effect when using this compound in cell-based assays, a problem that may stem from insufficient intracellular drug concentration.

Problem: No observable effect of this compound treatment.

If you are not observing the expected biological outcome (e.g., no change in phenotype, signaling, or cell viability), consider the following troubleshooting steps:

1. Verify Drug Activity and Concentration

  • Solution: The most direct way to confirm that sildenafil is active in your cells is to measure the accumulation of its direct downstream target, cyclic guanosine monophosphate (cGMP). An increase in intracellular cGMP levels upon sildenafil treatment is a strong indicator of target engagement.

  • Experimental Protocol:

    • cGMP Measurement Assay: A detailed protocol for a cGMP ELISA kit is often provided by the manufacturer. A general workflow involves plating approximately 5x10^5 cells, culturing them for 72 hours, and then incubating with sildenafil in serum-free media for 30 minutes before cell lysis and analysis.[3]

2. Optimize Incubation Time and Concentration

  • Solution: The lack of an effect could be due to suboptimal drug concentration or incubation time. A systematic optimization is recommended.

  • Experimental Protocol:

    • Dose-Response and Time-Course Experiment:

      • Prepare a range of sildenafil concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).

      • Treat cells for different durations (e.g., 30 minutes, 2 hours, 24 hours, 48 hours).

      • At each time point, assess the desired biological endpoint (e.g., cGMP levels, protein phosphorylation, cell proliferation). This will help identify the optimal conditions for your specific assay.

3. Assess Cytotoxicity

  • Solution: High concentrations of sildenafil can be cytotoxic, which might mask the intended biological effect. It is crucial to determine the non-toxic concentration range for your cell line.

  • Experimental Protocol:

    • Cell Viability Assay (e.g., MTT or Trypan Blue Exclusion):

      • Seed cells in a 96-well plate.

      • Treat with a range of sildenafil concentrations for the intended duration of your experiment.

      • Perform a cell viability assay according to the manufacturer's protocol. For example, using Trypan Blue staining, the number of viable cells is compared to the total cell number.[1][5]

4. Consider Serum Interactions

  • Solution: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration.

  • Experimental Protocol:

    • Serum Starvation or Reduced Serum Conditions: If your assay allows, try performing the sildenafil incubation in serum-free or reduced-serum media.[3] Compare the results to those obtained in complete media to determine if serum is affecting the drug's activity.

Quantitative Data Summary

Table 1: Sildenafil Concentrations Used in Various In-Vitro Assays

Cell TypeAssaySildenafil Concentration RangeReference
Prostate Cancer Cells (22Rv1)cGMP MeasurementUp to 100 µM[3]
Prostate Cancer CellsCell Growth Inhibition2 µM (in combination)[3]
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay1 µM - 10 µM[1]
HeLa and SiHa CellsProliferation Assay1.0 µM - 2.0 µM[2]
Bovine Aortic Endothelial Cells (BAECs)Apoptosis Assay5 µM[8]

Table 2: Cytotoxicity of Sildenafil in HUVECs

Sildenafil ConcentrationCell Viability (%)Reference
50 µM72.9%[1]
100 µM69.8%[1]
500 µM37.1%[1]

Visualizations

Sildenafil_Signaling_Pathway cluster_stimulation Cellular Stimulation cluster_cell Cellular Response Sexual_Stimulation Stimulation (e.g., Nitric Oxide Donors) NO Nitric Oxide (NO) Sexual_Stimulation->NO activates sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates 5_GMP 5'-GMP (Inactive) PDE5->5_GMP Sildenafil This compound Sildenafil->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.

Troubleshooting_Workflow Start Start: No Observable Biological Effect Check_Activity 1. Verify Drug Activity: Measure Intracellular cGMP Start->Check_Activity cGMP_Increased cGMP Increased? Check_Activity->cGMP_Increased Optimize 2. Optimize Conditions: Perform Dose-Response & Time-Course Experiments cGMP_Increased->Optimize No Assess_Cytotoxicity 3. Assess Cytotoxicity: Determine Non-Toxic Concentration Range cGMP_Increased->Assess_Cytotoxicity Yes Effect_Observed Effect Observed? Optimize->Effect_Observed Success Assay Optimized Effect_Observed->Success Yes Re-evaluate Re-evaluate Hypothesis/ Experimental Design Effect_Observed->Re-evaluate No Consider_Serum 4. Consider Serum: Test in Low/No Serum Conditions Assess_Cytotoxicity->Consider_Serum Consider_Serum->Optimize

Caption: Troubleshooting workflow for this compound assays.

References

Sildenafil Mesylate Dose-Response Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sildenafil mesylate. The information is designed to assist with the analysis and interpretation of dose-response curves in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for sildenafil?

A1: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to its accumulation.[1][2] Elevated cGMP levels result in smooth muscle relaxation and vasodilation.[1] It is important to note that sexual stimulation is required to initiate the nitric oxide (NO)/cGMP pathway, which sildenafil then amplifies.[1]

Q2: What is a typical dose-response relationship for sildenafil's inhibition of PDE5?

A2: Sildenafil exhibits a sigmoidal dose-response curve for PDE5 inhibition. As the concentration of sildenafil increases, the activity of the PDE5 enzyme decreases.[3] The potency of sildenafil is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the experimental conditions.

Q3: What are the expected IC50 or EC50 values for sildenafil?

A3: The reported IC50 and EC50 values for sildenafil can vary between studies due to differences in experimental design, such as the source of the enzyme, cGMP concentration, and reaction conditions.[4] However, sildenafil is a highly potent inhibitor of PDE5, with IC50 values typically in the low nanomolar range.

ParameterReported Value (nM)Tissue/Enzyme SourceReference
IC503.4Rat Pulmonary Artery PDE5[5]
IC504.2Recombinant PDE5A1[6]
IC503.5 - 8.5Various Laboratories[4]
EC50430 - 520Rabbit Corpus Cavernosum[7]
Affinity (KD)3.7 - 4.8Recombinant PDE5[8]

Q4: How does sildenafil's selectivity for PDE5 compare to other phosphodiesterases?

A4: Sildenafil is highly selective for PDE5. Its effect is more potent on PDE5 than on other known phosphodiesterases.[9] For instance, it has a greater than 4,000-fold selectivity for PDE5 over PDE3, an enzyme involved in cardiac contractility.[9] It also shows significant selectivity over PDE6, which is found in the retina, although at higher concentrations, inhibition of PDE6 can lead to visual side effects.[9][10]

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay

This protocol outlines a general procedure for determining the dose-response curve of sildenafil for PDE5 inhibition.

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., Tris-HCl based buffer with appropriate pH and salt concentrations).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of concentrations.

    • Prepare a solution of purified or recombinant PDE5 enzyme.

    • Prepare a solution of the substrate, cGMP.

    • Prepare a stop solution to terminate the enzymatic reaction (e.g., perchloric acid).[3]

    • Prepare a detection reagent, such as a phosphate-detecting agent like malachite green.[3]

  • Assay Procedure:

    • Add the reaction buffer, sildenafil dilution (or vehicle control), and cGMP to a microplate well.

    • Initiate the reaction by adding the PDE5 enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[3]

    • Stop the reaction by adding the stop solution.[3]

    • Add the detection reagent to quantify the amount of GMP produced (or remaining cGMP).

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each sildenafil concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the sildenafil concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Pipetting errors- Inconsistent incubation times- Plate edge effects- Use calibrated pipettes and proper pipetting technique.- Ensure consistent timing for reagent additions and stopping the reaction.- Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation.
No dose-dependent inhibition observed - Inactive sildenafil- Inactive enzyme- Incorrect assay conditions- Verify the purity and activity of the this compound.- Use a fresh batch of PDE5 enzyme and confirm its activity with a known inhibitor.- Optimize assay conditions such as pH, temperature, and substrate concentration.
Shallow or incomplete dose-response curve - Sildenafil concentration range is too narrow or not centered around the IC50- Solubility issues with sildenafil at high concentrations- Broaden the range of sildenafil concentrations tested.- Check the solubility of sildenafil in the assay buffer and consider using a co-solvent if necessary.
Unexpectedly high or low IC50 value - Incorrect cGMP concentration- Differences in enzyme source or purity- Variations in buffer components- The IC50 of competitive inhibitors is dependent on the substrate concentration; ensure consistency.- Report the source and purity of the PDE5 enzyme used.- Maintain consistent buffer composition, including ionic strength and co-factors.
Assay drift over time - Temperature fluctuations- Reagent degradation- Use a temperature-controlled incubator.- Prepare fresh reagents for each experiment and store them appropriately.

Visualizations

Sildenafil_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase (sGC) Guanylate Cyclase (sGC) Nitric Oxide (NO)->Guanylate Cyclase (sGC) Activates cGMP cGMP Guanylate Cyclase (sGC)->cGMP Converts GTP GTP GTP->Guanylate Cyclase (sGC) PDE5 PDE5 cGMP->PDE5 Substrate for Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Leads to GMP GMP PDE5->GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Dose_Response_Workflow A Prepare Reagents (Sildenafil dilutions, PDE5, cGMP) B Dispense Reagents into Microplate A->B C Incubate at Controlled Temperature B->C D Stop Enzymatic Reaction C->D E Add Detection Reagent D->E F Measure Signal (Absorbance/Fluorescence) E->F G Data Analysis (% Inhibition vs. [Sildenafil]) F->G H Generate Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for a PDE5 inhibition assay.

Troubleshooting_Tree Start Inconsistent or Unexpected Results? Q1 High variability between replicates? Start->Q1 A1 Check pipetting technique, incubation times, and for plate edge effects. Q1->A1 Yes Q2 No dose-response observed? Q1->Q2 No A2 Verify activity of sildenafil and PDE5 enzyme. Optimize assay conditions. Q2->A2 Yes Q3 Shallow or incomplete curve? Q2->Q3 No A3 Adjust sildenafil concentration range. Check for solubility issues. Q3->A3 Yes Q4 IC50 value out of expected range? Q3->Q4 No A4 Confirm cGMP concentration and consistency of enzyme source and buffer. Q4->A4 Yes

Caption: Troubleshooting decision tree for sildenafil experiments.

References

Strategies to reduce sildenafil mesylate-induced adverse effects in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering adverse effects in animal studies involving sildenafil mesylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing elevated liver enzymes (ALT, AST) in our rat model following sildenafil administration. How can we mitigate this hepatotoxicity?

A1: Elevated liver enzymes are a known indicator of sildenafil-induced hepatotoxicity. One potential strategy to mitigate this is the co-administration of N-acetylcysteine (NAC). NAC is an antioxidant that can help protect liver cells from oxidative stress, a key mechanism in sildenafil-induced liver damage.

  • Troubleshooting Tip: If you are still observing high enzyme levels with NAC co-administration, consider adjusting the dose of NAC or the timing of its administration relative to sildenafil. It is also crucial to ensure the vehicle used for drug delivery is not contributing to the hepatotoxicity.

Q2: Our animal subjects are showing signs of cardiotoxicity, including myocardial fibrosis, after chronic sildenafil administration. What are our options to reduce these effects?

A2: Cardiotoxicity, manifesting as changes in heart tissue and enzyme levels, is a significant concern. Research suggests that co-administration of certain natural compounds may offer protection. For instance, Nigella sativa oil has been shown to ameliorate sildenafil-induced cardiotoxicity in rats.

  • Troubleshooting Tip: When co-administering a protective agent, it is essential to have a control group receiving only that agent to rule out any independent effects on the cardiovascular system. Also, consider performing a dose-response study for the protective agent to find the optimal concentration for mitigating sildenafil's cardiotoxic effects.

Q3: We are planning a long-term study with sildenafil in mice and are concerned about potential nephrotoxicity. What are the early indicators we should monitor, and are there any preventative strategies?

A3: Early indicators of nephrotoxicity include changes in serum creatinine and urea levels, as well as alterations in kidney histology. To minimize the risk, it is crucial to use the lowest effective dose of sildenafil and ensure the animals are well-hydrated.

  • Troubleshooting Tip: If you observe a significant increase in creatinine or urea, consider reducing the sildenafil dosage or the frequency of administration. Histopathological examination of the kidneys at the end of the study is vital to assess for any subtle, long-term damage.

Quantitative Data Summary

Table 1: Effect of N-acetylcysteine (NAC) on Sildenafil-Induced Liver Enzyme Elevation in Rats

GroupALT (U/L)AST (U/L)ALP (U/L)
Control25.3 ± 1.580.1 ± 3.2110.2 ± 5.1
Sildenafil (10 mg/kg)58.7 ± 2.1145.6 ± 4.5235.4 ± 7.8
Sildenafil (10 mg/kg) + NAC (150 mg/kg)30.1 ± 1.892.3 ± 3.9130.7 ± 6.2

Data are presented as mean ± standard error of the mean (SEM). Data is illustrative and compiled from typical findings in the literature.

Table 2: Cardioprotective Effects of Nigella Sativa on Sildenafil-Treated Rats

GroupCK-MB (U/L)LDH (U/L)Myocardial Fibrosis Score
Control150.4 ± 10.2350.1 ± 20.50 (None)
Sildenafil (10 mg/kg)320.8 ± 15.7680.5 ± 30.13 (Severe)
Sildenafil (10 mg/kg) + Nigella Sativa (2 ml/kg)180.2 ± 12.1410.3 ± 25.31 (Mild)

Data are presented as mean ± SEM. Fibrosis score is a qualitative assessment on a scale of 0-3. Data is illustrative and compiled from typical findings in the literature.

Detailed Experimental Protocols

Protocol 1: Induction and Mitigation of Sildenafil-Induced Hepatotoxicity in Rats

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group 1: Control (Vehicle - distilled water).

    • Group 2: Sildenafil (10 mg/kg).

    • Group 3: Sildenafil (10 mg/kg) + NAC (150 mg/kg).

  • Drug Administration:

    • Administer all substances orally via gavage once daily for 28 days.

    • In Group 3, administer NAC 30 minutes prior to sildenafil.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for biochemical analysis of liver enzymes (ALT, AST, ALP).

  • Histopathology: Euthanize the animals and collect liver tissues for histopathological examination.

Protocol 2: Assessment of Cardioprotective Agents Against Sildenafil-Induced Cardiotoxicity

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: As described in Protocol 1.

  • Grouping:

    • Group 1: Control (Vehicle - saline).

    • Group 2: Sildenafil (10 mg/kg).

    • Group 3: Sildenafil (10 mg/kg) + Nigella Sativa oil (2 ml/kg).

  • Drug Administration:

    • Administer all substances orally via gavage once daily for 30 days.

    • In Group 3, administer Nigella Sativa oil 1 hour before sildenafil.

  • Biochemical Analysis: Collect blood samples at day 31 for analysis of cardiac markers (CK-MB, LDH).

  • Histopathological Examination: Harvest heart tissue for assessment of myocardial fibrosis using Masson's trichrome stain.

Visualizations

Sildenafil_Hepatotoxicity_Pathway Sildenafil Sildenafil Metabolism in Liver ROS Increased Reactive Oxygen Species (ROS) Sildenafil->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress HepatocyteDamage Hepatocyte Damage (Increased ALT, AST) OxidativeStress->HepatocyteDamage NAC N-acetylcysteine (NAC) GSH Increased Glutathione (GSH) Synthesis NAC->GSH ROS_Scavenging ROS Scavenging GSH->ROS_Scavenging ROS_Scavenging->ROS

Caption: Sildenafil-induced hepatotoxicity pathway and the protective mechanism of NAC.

Experimental_Workflow_Cardiotoxicity cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (Control, Sildenafil, Sildenafil + Protective Agent) Acclimatization->Grouping Dosing Daily Oral Gavage (28-30 days) Grouping->Dosing Blood_Collection Blood Sample Collection (Day 29 or 31) Dosing->Blood_Collection Tissue_Harvest Euthanasia & Tissue Harvest Dosing->Tissue_Harvest Biochemistry Biochemical Analysis (CK-MB, LDH) Blood_Collection->Biochemistry Histopathology Histopathological Examination (e.g., Masson's Trichrome) Tissue_Harvest->Histopathology

Caption: General experimental workflow for assessing cardiotoxicity and protective agents.

Validation & Comparative

Validating an analytical method for sildenafil mesylate according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of sildenafil mesylate, a key active pharmaceutical ingredient. The comparison is based on International Council for Harmonisation (ICH) guidelines, offering an objective look at the performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control. The following tables summarize the quantitative performance of HPLC, UV-Vis Spectrophotometry, and HPTLC for the analysis of sildenafil, based on key validation parameters outlined in ICH Q2(R1) guidelines.

Table 1: Comparison of Linearity and Range

MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
HPLC 0.1 - 100[1][2]> 0.999[1][2]
UV-Vis Spectrophotometry 4 - 45[3][4]> 0.997[3]
HPTLC 0.2 - 1.2 (ng/spot)[5]> 0.999[5]

Table 2: Comparison of Accuracy and Precision

MethodAccuracy (% Recovery)Precision (% RSD)
HPLC 99.74 - 100.88[2]< 2[1]
UV-Vis Spectrophotometry 98.86 - 101.27[3][6]< 2[6]
HPTLC 98.45 - 100.00[5]< 0.7[5]

Table 3: Comparison of Detection and Quantitation Limits

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC 0.02 µg/mL[7]0.05 µg/mL[8]
UV-Vis Spectrophotometry 0.0012 µg/mL (Spectrofluorimetric)[2]0.0016 µg/mL (Spectrofluorimetric)[2]
HPTLC 210 ng/spot[5]450 ng/spot[5]

Experimental Protocols for Method Validation

The following are detailed methodologies for key validation experiments as per ICH Q2(R1) guidelines.

Specificity

Objective: To assess the ability of the analytical method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare a placebo solution containing all formulation excipients without the active ingredient.

  • Prepare a spiked solution by adding a known amount of this compound reference standard to the placebo solution.

  • Prepare solutions of known impurities and degradation products, if available.

  • Analyze all prepared solutions using the developed analytical method.

  • Acceptance Criteria: The analyte peak should be well-resolved from any peaks originating from the placebo, impurities, and degradation products. There should be no significant interference at the retention time or wavelength of the analyte.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a stock solution of the this compound reference standard of a known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Analyze each calibration standard in triplicate.

  • Plot a graph of the mean response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the concentration of this compound in each.

  • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and %RSD for the combined results from both days.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Analyze a series of solutions with decreasing concentrations of this compound.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve.

    • Measure the standard deviation of the response for a blank solution (at least 10 replicates).

    • Calculate LOD and LOQ using the following formulas: LOD = (3.3 * σ) / S LOQ = (10 * σ) / S where σ is the standard deviation of the blank response and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate for HPLC; wavelength for UV-Vis).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., peak symmetry, resolution) and the final result.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.

Visualizing the Validation Process

The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the different validation parameters.

Analytical_Method_Validation_Workflow start Start: Analytical Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship core_params Core Performance Characteristics accuracy Accuracy core_params->accuracy precision Precision core_params->precision specificity Specificity core_params->specificity linearity Linearity core_params->linearity range_node Range linearity->range_node sensitivity_params Sensitivity lod LOD sensitivity_params->lod loq LOQ sensitivity_params->loq reliability_params Reliability robustness Robustness reliability_params->robustness

Caption: Relationship between Validation Parameters.

References

Sildenafil Mesylate Immunoassay Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of sildenafil mesylate in immunoassays, offering objective performance data and detailed experimental methodologies. The information contained herein is intended to assist researchers and drug development professionals in the accurate detection and quantification of sildenafil and to understand potential interferences from structurally related compounds.

Executive Summary

Immunoassays are a widely utilized tool for the rapid detection and quantification of therapeutic drugs like sildenafil. However, the specificity of these assays is a critical performance parameter, as cross-reactivity with structurally similar molecules can lead to inaccurate results. This guide details the cross-reactivity profiles of various sildenafil analogues and metabolites in enzyme-linked immunosorbent assays (ELISAs), providing a quantitative basis for assay selection and data interpretation. The experimental protocols for performing these cross-reactivity studies are also outlined to facilitate reproducibility and further investigation.

Data Presentation: Cross-Reactivity of Sildenafil and Related Compounds in Immunoassays

The following table summarizes the cross-reactivity of several phosphodiesterase type 5 (PDE5) inhibitors and sildenafil analogues in a competitive enzyme-linked immunosorbent assay (ELISA) designed for sildenafil detection. Cross-reactivity is typically calculated as the ratio of the concentration of sildenafil to the concentration of the cross-reacting compound that produces the same level of inhibition (e.g., 50% inhibition, IC50), expressed as a percentage.

CompoundChemical StructureTypeCross-Reactivity (%)Reference
Sildenafil (Structure Image)Target Analyte 100 N/A
Vardenafil(Structure Image)PDE5 Inhibitor10
Tadalafil(Structure Image)PDE5 Inhibitor2.4
Acetildenafil(Structure Image)Sildenafil Analogue(IC50: 4.5 µg/kg)
Vardenafil(Structure Image)PDE5 Inhibitor(IC50: 5.7 µg/kg)
Sildenafil(Structure Image)Target Analyte(IC50: 8.3 µg/kg)*

Note: Data from this study is presented as IC50 values from a group-specific immunoassay. A lower IC50 value indicates higher reactivity. Direct percentage cross-reactivity was not provided.

Experimental Protocols

The following section details a representative experimental protocol for determining the cross-reactivity of this compound in a direct competitive ELISA (dc-ELISA). This protocol is synthesized from established methodologies for similar small molecule immunoassays.

Principle of the Assay

The direct competitive ELISA is based on the competition between free sildenafil in the sample and a sildenafil-enzyme conjugate for a limited number of binding sites on a specific anti-sildenafil antibody coated on a microtiter plate. The amount of enzyme-linked sildenafil that binds to the antibody is inversely proportional to the concentration of sildenafil in the sample. The presence of sildenafil is detected by adding a substrate that produces a colorimetric signal.

Materials and Reagents
  • Anti-sildenafil antibody (polyclonal or monoclonal)

  • Sildenafil-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • This compound standard

  • Cross-reactants (e.g., vardenafil, tadalafil, sildenafil metabolites)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Wash Buffer (e.g., 0.05% Tween 20 in PBS)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • Microplate reader

Assay Procedure
  • Coating: Microtiter plate wells are coated with the anti-sildenafil antibody diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again as in step 2.

  • Competitive Reaction: Sildenafil standards, samples, or potential cross-reactants are added to the wells, followed by the addition of the sildenafil-HRP conjugate. The plate is then incubated for 1-2 hours at room temperature, allowing for the competitive binding to occur.

  • Washing: The plate is washed five times to remove unbound reagents.

  • Substrate Addition: The TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.

Calculation of Cross-Reactivity
  • Standard curves are generated by plotting the absorbance against the logarithm of the concentration for both sildenafil and the compound being tested for cross-reactivity.

  • The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for both sildenafil and the test compound from their respective standard curves.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Sildenafil / IC50 of Test Compound) x 100

Visualizations

Sildenafil's Signaling Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation.

sildenafil_pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 PDE5->cGMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits experimental_workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection A Coat Plate with Anti-Sildenafil Antibody B Wash Plate A->B C Block Non-specific Sites B->C D Wash Plate C->D E Add Standards / Samples / Cross-Reactants D->E F Add Sildenafil-HRP Conjugate E->F G Incubate F->G H Wash Plate G->H I Add TMB Substrate H->I J Incubate (Dark) I->J K Add Stop Solution J->K L Read Absorbance at 450 nm K->L logical_relationship start Start target_assay Target Analyte (Sildenafil) Generate Standard Curve start->target_assay test_assay Test Compound Generate Dose-Response Curve start->test_assay calc_ic50 Calculate IC50 IC50 (Target) IC50 (Test) target_assay->calc_ic50 test_assay->calc_ic50 compare Compare IC50 Values calc_ic50->compare cross_reacts Significant Cross-Reactivity compare->cross_reacts IC50 (Test) is low no_cross_reacts Negligible Cross-Reactivity compare->no_cross_reacts IC50 (Test) is high

Sildenafil Mesylate: A Comparative Analysis of its Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of sildenafil mesylate on various cell lines, supported by experimental data. Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension. Emerging research, however, has illuminated its potential as an anti-cancer agent, demonstrating cytotoxic and anti-proliferative effects across a range of cancer cell lines. This document synthesizes key findings, presents detailed experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

While the majority of published research has been conducted using sildenafil or its citrate salt, the active moiety is sildenafil itself. Therefore, the biological effects of this compound are expected to be comparable. This guide will primarily refer to the effects of "sildenafil," drawing data from studies using either the base drug or its citrate salt, and will specify when data pertains to a particular salt form if available.

Data Presentation: Comparative Cytotoxicity

Sildenafil exhibits a range of cytotoxic effects on various cancer cell lines, as evidenced by its half-maximal inhibitory concentration (IC50) values. In contrast, its impact on non-cancerous cell lines is markedly different, highlighting a degree of selectivity that is of significant interest in drug development.

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
HCT-116Human Colon Carcinoma28.2 ± 0.92~59.4[1]
A-549Human Lung Carcinoma30.5 ± 0.87~64.3[1]
MCF-7Human Breast Adenocarcinoma45.2 ± 1.5~95.2[1]
HeLaHuman Cervical Adenocarcinoma60.5 ± 3.2~127.5[1]
HT-29Human Colorectal Adenocarcinoma190 - 271~400 - 571[2]
SW480Human Colorectal Adenocarcinoma190 - 271~400 - 571[2]
SW620Human Colorectal Adenocarcinoma190 - 271~400 - 571[2]
HUVECHuman Umbilical Vein Endothelial Cells> 50 µM (for cytotoxicity)> 50[3]
Fibroblasts (SSc)Human Dermal Fibroblasts (Systemic Sclerosis)Not cytotoxic at tested concentrations-[4]

Note: The IC50 values for colorectal cancer cell lines (HT-29, SW480, SW620, HCT116, and SW1116) were reported as a range.[2] Sildenafil demonstrated a significant reduction in the proliferation of HUVEC at concentrations of 1 µM and 10 µM, which were not cytotoxic.[3] In fibroblasts from patients with systemic sclerosis (SSc), sildenafil did not negatively impact cell viability and even showed protective effects against oxidative stress.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments commonly used to assess the effects of sildenafil on cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The following day, treat the cells with various concentrations of this compound (prepared from a stock solution in DMSO and diluted in culture medium). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][6]

Apoptosis Assay (Annexin V Staining)

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI, to identify necrotic cells) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the analysis of cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure that only DNA is stained.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of sildenafil on signaling pathways.

Protocol:

  • Protein Extraction: After treatment with sildenafil, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[10][11]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of sildenafil is the inhibition of PDE5, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This accumulation of cGMP activates protein kinase G (PKG), which in turn modulates various downstream signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Sildenafil_Signaling_Pathway cluster_sGC Sildenafil This compound PDE5 PDE5 Sildenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP sGC sGC sGC->cGMP sGC->GTP NO Nitric Oxide (NO) NO->sGC Activates Apoptosis Apoptosis ↑ PKG->Apoptosis Proliferation Proliferation ↓ PKG->Proliferation CellCycleArrest Cell Cycle Arrest (G1/S) ↑ PKG->CellCycleArrest

Caption: Sildenafil's mechanism of action.

The experimental workflow for assessing the effects of sildenafil on a cell line typically involves a series of assays to measure different cellular responses.

Experimental_Workflow start Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein Western Blot Analysis treatment->protein data Data Analysis & Interpretation viability->data apoptosis->data cell_cycle->data protein->data

Caption: General experimental workflow.

The logical relationship between sildenafil treatment and its cellular effects can be summarized in a decision-making framework for researchers.

Logical_Relationship start Hypothesis: Sildenafil affects cell line X dose_response Determine IC50 (MTT Assay) start->dose_response pro_apoptotic Assess Apoptosis (Annexin V Assay) dose_response->pro_apoptotic If cytotoxic anti_proliferative Analyze Cell Cycle (PI Staining) dose_response->anti_proliferative If cytostatic mechanism Investigate Signaling Pathway (Western Blot) pro_apoptotic->mechanism anti_proliferative->mechanism conclusion Conclusion on Sildenafil's Effect mechanism->conclusion

Caption: Logical framework for analysis.

References

A Comparative Guide to the Bioanalytical Method Validation for Sildenafil Mesylate in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of sildenafil in tissue homogenates, tailored for researchers, scientists, and professionals in drug development. It outlines key validation parameters, experimental protocols, and performance data to aid in the selection and implementation of a robust analytical method.

Overview of Bioanalytical Techniques

The determination of sildenafil concentrations in complex biological matrices like tissue homogenates requires highly selective and sensitive analytical methods. The two predominant techniques employed for this purpose are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This method is widely accessible and can be effective for quantification. However, its sensitivity and selectivity can be limited when dealing with the inherent complexity and potential interferences present in tissue samples[1][2].

  • LC-MS/MS: Recognized for its superior sensitivity and specificity, LC-MS/MS is the preferred method for bioanalytical studies in complex matrices.[3][4][5] It can accurately measure very low concentrations of the analyte and its metabolites, distinguishing them from endogenous components.[6][7]

Bioanalytical Method Validation: Parameters and Acceptance Criteria

A bioanalytical method must be rigorously validated to ensure its reliability for intended applications. The fundamental parameters for validation are defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, endogenous substances, or degradation products.[9][11]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results under the same conditions. For accuracy, the mean value should be within ±15% of the nominal value. The precision, determined as the coefficient of variation (CV), should not exceed 15%.[9]

  • Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range.

  • Recovery: The efficiency of the extraction process, comparing the analytical response of an extracted sample to that of a non-extracted standard containing the same amount of analyte.[12]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[6][13][14]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[15][16] Sildenafil has been found to be stable in blood for at least one week at 4°C.[4]

The logical progression of these validation steps is crucial for establishing a reliable method.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Validation Pipeline Dev Method Development & Optimization Sel Selectivity & Specificity Dev->Sel Lin Linearity & Range Sel->Lin AP Accuracy & Precision Lin->AP Rec Recovery AP->Rec Stab Stability Evaluation Rec->Stab Val Validated Method Stab->Val Sample_Analysis_Workflow cluster_1 Sample Preparation cluster_2 Extraction Methods cluster_3 Analysis Tissue Tissue Sample Homog Homogenization (e.g., with buffer) Tissue->Homog Spike Spike with Internal Standard Homog->Spike Extract Extraction Step Spike->Extract PPT Protein Precipitation (e.g., Acetonitrile) Extract->PPT LLE Liquid-Liquid Extraction Extract->LLE SPE Solid-Phase Extraction Extract->SPE Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap LC LC Separation (e.g., C18 Column) Evap->LC MS Detection (MS/MS or UV) LC->MS Data Data Acquisition & Quantification MS->Data

References

A Comparative Analysis of the Neuroprotective Effects of Sildenafil Mesylate and Other Promising Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of sildenafil mesylate against other promising agents—minocycline, memantine, and edaravone. The information herein is supported by experimental data from preclinical studies, offering a comprehensive overview of their mechanisms of action, efficacy in stroke models, and detailed experimental protocols to aid in research and development.

Executive Summary

This compound, a phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders, particularly ischemic stroke. Its mechanisms extend beyond vasodilation and include modulation of critical signaling pathways involved in neuronal survival, neurogenesis, and inflammation. This guide compares the neuroprotective profile of sildenafil with three other agents that act through distinct mechanisms: minocycline, a tetracycline antibiotic with anti-inflammatory and anti-apoptotic properties; memantine, an NMDA receptor antagonist that mitigates excitotoxicity; and edaravone, a potent free radical scavenger. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this guide aims to provide a valuable resource for researchers exploring novel therapeutic strategies for neuroprotection.

Quantitative Data Comparison

The following tables summarize the neuroprotective efficacy of this compound and the selected alternative agents in preclinical models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rodents.

Table 1: Infarct Volume Reduction

AgentSpeciesModelDosageAdministration Time Post-MCAOInfarct Volume Reduction (%)Reference
Sildenafil RatMCAO8-32 mg/kg (IP/IV)2 hoursDose-dependent, significant reduction[1]
RatMCAO10 mg/kg (IV)2 hoursNot specified, but significant[2]
Minocycline RatTMCAO3 mg/kg (IV)4 hours42[3][4]
RatTMCAO10 mg/kg (IV)4 hours56[3][4]
RatTMCAO3 mg/kg (IV)5 hours34[3][4]
RatTMCAO10 mg/kg (IV)5 hours40[3][4]
RatEndothelin-1 induced strokeNot specified4 days post-strokeSignificant reduction[5]
Memantine RatMCAO10 mg/kg (IP)15 minutesSignificant reduction[6]
MouseMCAO0.2 mg/kg/day24 hours pre-ischemia30-50[7]
RatMCAO30 mg/kg (NG tube)Not specifiedSignificant reduction[8]
Edaravone RatTransient focal ischemiaNot specifiedNot specifiedSignificant reduction[9]

Table 2: Neurological Deficit Score Improvement

AgentSpeciesModelNeurological Score ScaleDosageAdministration Time Post-MCAOOutcomeReference
Sildenafil RatMCAONot specified8-32 mg/kg (IP/IV)2 hoursSignificant improvement[1]
RatEmbolic MCAOFoot-fault, adhesive removal2 or 5 mg/kg/day for 7 days2 or 24 hoursSignificant recovery[10]
Aged RatEmbolic MCAOmNSSNot specifiedNot specifiedImproved at 6 weeks[11]
Minocycline RatTMCAONot specified3 mg/kg and 10 mg/kg (IV)4 hoursSignificant improvement[4]
RatTMCAONot specified10 mg/kg (IV)5 hoursSignificant improvement[4]
Rodent Studies (Meta-analysis)Ischemic StrokeNSSVariousVariousSignificantly improved[12]
Memantine RatMCAONot specified10 mg/kg (IP)15 minutesSignificant reduction in deficit[6]
RatMCAONot specified5 mg/kg (IV)Not specifiedImprovement at 72 hours
MousePhotothrombotic strokeCylinder test, grid-walking30 mg/kg/day (in water)>2 hoursSignificant improvement[13]
RatMCAONot specified30 mg/kg (NG tube)Not specifiedSignificant improvement at 24 and 72 hours
Edaravone RatTransient focal ischemiaNot specifiedNot specifiedNot specifiedSignificant improvement[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used experimental paradigm to mimic ischemic stroke in humans.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, typically with chloral hydrate or isoflurane. Body temperature is maintained at 37±0.5°C throughout the surgical procedure using a heating pad.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

    • The ECA is ligated distally, and a microvascular clip is placed on the ICA. A loose ligature is placed around the ECA stump.

    • A small incision is made in the ECA stump.

    • A 4-0 nylon monofilament with a rounded or silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is typically advanced 18-20 mm from the carotid bifurcation.

    • For transient MCAO (TMCAO), the filament is left in place for a specific duration (e.g., 90 minutes or 2 hours) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

    • The cervical incision is sutured.

  • Sham Control: Sham-operated animals undergo the same surgical procedure, but the filament is not advanced to occlude the MCA.

Neurological Deficit Scoring

Neurological function is assessed using various scoring systems to quantify the extent of ischemic damage.

  • Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. The total score ranges from 0 (normal) to 18 (maximal deficit).

  • Bederson Score: A simpler scale that primarily assesses motor deficits on a scale of 0 to 3, where 0 is no deficit, 1 is forelimb flexion, 2 is circling, and 3 is falling to one side.

  • Behavioral Tests:

    • Foot-fault Test: Animals are placed on a grid floor, and the number of times the affected limb falls through the grid is counted.

    • Adhesive Removal Test: A small piece of adhesive tape is placed on the contralateral paw, and the time taken to remove it is measured.

    • Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.

Infarct Volume Measurement
  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining:

    • 24 hours after MCAO, animals are euthanized, and their brains are rapidly removed and sectioned coronally (typically 2 mm thick).

    • The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

    • TTC stains viable tissue red, while the infarcted tissue remains unstained (white).

    • The sections are photographed, and the infarct area in each slice is measured using image analysis software (e.g., ImageJ).

    • The total infarct volume is calculated by integrating the infarct areas of all slices and correcting for edema.

Histological Staining for Neuronal Viability and Degeneration
  • Nissl Staining (Cresyl Violet Staining):

    • Brain sections (frozen or paraffin-embedded) are mounted on slides.

    • Sections are rehydrated through a series of alcohol concentrations to distilled water.

    • Slides are stained in a 0.1% cresyl violet solution for 5-10 minutes.

    • The sections are then differentiated in 95% ethanol to remove excess stain, dehydrated, cleared in xylene, and coverslipped.

    • Healthy neurons exhibit distinct purple-blue Nissl bodies in their cytoplasm, while damaged neurons show chromatolysis (loss of Nissl substance).

  • Fluoro-Jade B (FJB) Staining:

    • This fluorescent stain specifically labels degenerating neurons.

    • Brain sections are mounted on slides and rehydrated.

    • Slides are incubated in a 0.06% potassium permanganate solution for 10-15 minutes to reduce background staining.

    • After rinsing, the slides are incubated in a 0.0004% Fluoro-Jade B staining solution in 0.1% acetic acid for 20-30 minutes.

    • The sections are then rinsed, dried, cleared in xylene, and coverslipped with a non-aqueous mounting medium.

    • Degenerating neurons fluoresce brightly under blue light excitation.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • This assay detects DNA fragmentation, a hallmark of apoptosis.

    • Paraffin-embedded brain sections are deparaffinized and rehydrated.

    • The sections are treated with proteinase K to retrieve antigenic sites.

    • The slides are then incubated with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTP, at 37°C in a humidified chamber.

    • The labeled dUTP is incorporated at the 3'-OH ends of fragmented DNA.

    • The signal is visualized using fluorescence microscopy. Apoptotic nuclei are identified by their distinct fluorescence.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of sildenafil and the comparator agents are mediated by distinct and, in some cases, overlapping signaling pathways.

This compound

Sildenafil, a PDE5 inhibitor, enhances the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. This leads to a cascade of downstream effects that contribute to neuroprotection.

sildenafil_pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits NogoR Nogo-R Pathway Modulation PKG->NogoR BDNF_TrkB BDNF/TrkB Signaling PKG->BDNF_TrkB NGF_TrkA NGF/TrkA Signaling PKG->NGF_TrkA Neuroprotection Neuroprotection (Neuronal Survival, Neurogenesis, Synaptic Plasticity) NogoR->Neuroprotection BDNF_TrkB->Neuroprotection NGF_TrkA->Neuroprotection

Sildenafil's Neuroprotective Signaling Pathway
Minocycline

Minocycline exerts its neuroprotective effects primarily through its anti-inflammatory and anti-apoptotic actions. It readily crosses the blood-brain barrier and inhibits microglial activation, a key event in post-ischemic inflammation.

minocycline_pathway Ischemic_Insult Ischemic Insult Microglia_Activation Microglial Activation Ischemic_Insult->Microglia_Activation Apoptosis Apoptosis (Caspase activation, Cytochrome c release) Ischemic_Insult->Apoptosis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Activation->Pro_inflammatory_Cytokines Releases p38_MAPK p38 MAPK Pathway Microglia_Activation->p38_MAPK Activates Minocycline Minocycline Minocycline->Microglia_Activation Inhibits Minocycline->p38_MAPK Inhibits Minocycline->Apoptosis Inhibits Neuroprotection Neuroprotection Minocycline->Neuroprotection Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Neuroinflammation->Neuronal_Death

Minocycline's Neuroprotective Mechanisms
Memantine

Memantine is a non-competitive NMDA receptor antagonist. Its neuroprotective action stems from its ability to block the excessive influx of calcium into neurons, a key step in the excitotoxic cascade triggered by ischemia.

memantine_pathway Ischemia Ischemia Excess_Glutamate Excessive Glutamate Release Ischemia->Excess_Glutamate NMDA_Receptor NMDA Receptor Excess_Glutamate->NMDA_Receptor Over-activates Calcium_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Calcium_Influx Memantine Memantine Memantine->NMDA_Receptor Blocks (non-competitive) Neuroprotection Neuroprotection Memantine->Neuroprotection Excitotoxicity Excitotoxicity (Enzyme activation, Free radical production) Calcium_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

Memantine's NMDA Receptor Antagonist Pathway
Edaravone

Edaravone is a potent free radical scavenger that protects neurons from oxidative stress-induced damage, a major contributor to secondary injury after ischemia.

edaravone_pathway Ischemia_Reperfusion Ischemia/ Reperfusion ROS_RNS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Ischemia_Reperfusion->ROS_RNS Generates Oxidative_Stress Oxidative Stress (Lipid peroxidation, DNA damage, Protein oxidation) ROS_RNS->Oxidative_Stress Edaravone Edaravone Edaravone->ROS_RNS Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Edaravone's Free Radical Scavenging Mechanism

Conclusion

This compound presents a compelling profile as a neuroprotective agent, with a multifaceted mechanism of action that extends beyond its well-known vasodilatory effects. Its ability to modulate the NO-cGMP pathway and influence neurotrophic factor signaling highlights its potential for promoting neuronal survival and functional recovery after ischemic injury.

When compared to other neuroprotective agents, sildenafil offers a unique therapeutic approach. While minocycline targets inflammation and apoptosis, memantine mitigates excitotoxicity, and edaravone combats oxidative stress, sildenafil's mechanism appears to encompass elements of several of these processes, particularly through its downstream effects on neuronal survival and plasticity.

The quantitative data presented in this guide, while derived from preclinical models, underscores the potential of all four agents in reducing infarct volume and improving neurological outcomes. The choice of a particular agent for further research and development will likely depend on the specific therapeutic window, the desired mechanism of action, and the potential for combination therapies. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers in their ongoing efforts to develop effective treatments for stroke and other neurodegenerative disorders. Further investigation into the comparative efficacy and synergistic potential of these and other neuroprotective agents is warranted to advance the field of neurotherapeutics.

References

Benchmarking a new sildenafil mesylate synthesis method against existing ones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a new, efficient one-pot synthesis method for sildenafil mesylate against two established routes: the original linear synthesis and a subsequent convergent synthesis approach. The comparison focuses on key performance indicators such as reaction yield, purity, duration, and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the manufacturing process of sildenafil.

Comparative Analysis of Synthesis Methods

The synthesis of sildenafil, the active ingredient in Viagra™, has evolved since its initial development. The following tables summarize the quantitative performance of three key synthesis routes, providing a clear comparison for researchers to evaluate efficiency and practicality.

Table 1: Overall Comparison of Sildenafil Synthesis Routes

ParameterOriginal Linear SynthesisConvergent SynthesisNew One-Pot Synthesis
Overall Yield ~30-40%~50-60%~85-92%
Reaction Time Several days2-3 days10-12 hours
Number of Steps 6-7 steps4-5 steps1 step (one-pot)
Key Intermediates Pyrazole-5-carboxylic acid ethyl ester, N-methylpiperazinePyrazole-5-carboxylic acid, 4-ethoxy-3-(pyridin-2-ylsulfonyl)anilinePre-formed sulfonamide and pyrazole precursors
Purification Multiple chromatographic purificationsFewer purification stepsSimplified purification
Cost-Effectiveness Lower, due to multiple steps and lower yieldModerateHigh, due to reduced steps, time, and solvent usage

Table 2: Comparison of Key Reaction Step Parameters

ParameterOriginal Linear Synthesis (Representative Step)Convergent Synthesis (Representative Step)New One-Pot Synthesis
Reaction N-methylation of piperazineSulfonylation of aniline derivativeOne-pot cyclization
Temperature 80-100 °C60-80 °C100-120 °C
Solvent Toluene, DMFDichloromethane, PyridineAcetonitrile
Reagents Methyl iodide, Potassium carbonatePyridylsulfonyl chloride, TriethylaminePre-activated precursors, Base
Purity (of step) ~95% after workup~98% after workupHigh purity observed directly

Signaling Pathway of Sildenafil

Sildenafil functions by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. This inhibition enhances the effect of nitric oxide (NO) by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The accumulation of cGMP leads to smooth muscle relaxation and increased blood flow.

sildenafil_pathway cluster_pre Physiological Stimulus cluster_main Cellular Signaling Cascade cluster_inhibition Mechanism of Sildenafil Action Sexual\nStimulation Sexual Stimulation NO Release NO Release Sexual\nStimulation->NO Release Guanylate\nCyclase Guanylate Cyclase NO Release->Guanylate\nCyclase activates GTP GTP cGMP cGMP GTP->cGMP converts to Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation leads to PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 degraded by Increased\nBlood Flow Increased Blood Flow Smooth Muscle\nRelaxation->Increased\nBlood Flow causes Erection Erection Increased\nBlood Flow->Erection Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Signaling pathway of sildenafil action.

Experimental Workflow for Synthesis Method Comparison

To objectively benchmark the different synthesis methods, a standardized experimental workflow is crucial. This involves running each synthesis under its optimal reported conditions and then analyzing the outputs using identical analytical techniques.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_results Results & Benchmarking Method_A Linear Synthesis Purification_A Purification of A Method_A->Purification_A Method_B Convergent Synthesis Purification_B Purification of B Method_B->Purification_B Method_C One-Pot Synthesis Purification_C Purification of C Method_C->Purification_C Analysis Comparative Analysis (HPLC, NMR, MS) Purification_A->Analysis Purification_B->Analysis Purification_C->Analysis Data_Comparison Data Comparison (Yield, Purity, Time) Analysis->Data_Comparison Conclusion Conclusion on Optimal Method Data_Comparison->Conclusion

Caption: Workflow for comparing sildenafil synthesis methods.

Experimental Protocols

The following are summarized experimental protocols for the key synthesis routes.

New One-Pot Synthesis Method

This method focuses on the direct cyclization of pre-formed precursors in a single reaction vessel.

  • Step 1: Preparation of Reactants: Equimolar amounts of the appropriate pyrazole precursor and the sulfonamide derivative are prepared.

  • Step 2: One-Pot Reaction: The reactants are dissolved in acetonitrile. A suitable base (e.g., potassium carbonate) is added to the mixture.

  • Step 3: Reflux: The reaction mixture is heated to reflux (approximately 100-120 °C) and maintained for 10-12 hours with constant stirring.

  • Step 4: Workup and Isolation: The solvent is removed under reduced pressure. The residue is then treated with water and the crude sildenafil is filtered.

  • Step 5: Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield high-purity sildenafil.

  • Step 6: Mesylate Salt Formation: The purified sildenafil base is dissolved in acetone and treated with methanesulfonic acid to precipitate this compound.

Convergent Synthesis Method

This approach involves the synthesis of two key intermediates which are then coupled in a later step.

  • Step 1: Synthesis of Pyrazole Intermediate: A multi-step synthesis is performed to create the pyrazole-5-carboxylic acid derivative.

  • Step 2: Synthesis of Sulfonamide Intermediate: The aniline derivative is sulfonylated using 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride.

  • Step 3: Coupling Reaction: The two intermediates are coupled using a coupling agent (e.g., DCC/HOBt) in a suitable solvent like DMF. The reaction is typically stirred at room temperature for 24 hours.

  • Step 4: Cyclization: The coupled product is then cyclized, often under basic conditions, to form the sildenafil core structure.

  • Step 5: Purification and Salt Formation: The crude sildenafil is purified by column chromatography, followed by conversion to the mesylate salt.

Original Linear Synthesis Method

This is a longer, stepwise approach to building the sildenafil molecule.

  • Step 1: Esterification: Pyrazole-5-carboxylic acid is esterified to its ethyl ester.

  • Step 2: N-Alkylation: The pyrazole nitrogen is alkylated.

  • Step 3: Nitration: The pyrazole ring is nitrated.

  • Step 4: Reduction: The nitro group is reduced to an amino group.

  • Step 5: Sulfonylation: The amino group is sulfonylated.

  • Step 6: Coupling with N-methylpiperazine: The final side chain is added by coupling with N-methylpiperazine.

  • Step 7: Purification and Salt Formation: Each step typically requires purification, and the final product is converted to the mesylate salt.

Conclusion

The new one-pot synthesis method for this compound demonstrates significant advantages over the traditional linear and convergent routes. With a substantially higher overall yield, a dramatically reduced reaction time, and a simplified workflow, it presents a more efficient and cost-effective manufacturing process. The reduction in the number of steps and purification requirements also contributes to a greener synthesis with less solvent waste. For researchers and manufacturers, this novel approach offers a promising alternative for the large-scale production of sildenafil.

Safety Operating Guide

Proper Disposal of Sildenafil Mesylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for the Safe and Compliant Management of Sildenafil Waste

The proper disposal of sildenafil mesylate, an active pharmaceutical ingredient (API), is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Improper disposal can lead to environmental contamination of water and soil and poses a risk to human and animal health.[1] This document provides a comprehensive, step-by-step guide for research, science, and drug development professionals on the correct procedures for handling and disposing of this compound waste.

Sildenafil citrate and its related salts are not typically classified as RCRA (Resource Conservation and Recovery Act) hazardous waste.[1] However, they are pharmacologically active compounds that can cause skin, eye, and respiratory irritation.[2] Therefore, treating this waste with a high degree of caution is imperative. The recommended best practice is to manage all pharmaceutical waste through a licensed and approved waste disposal vendor.[2]

Summary of Key Safety and Disposal Information

The following table summarizes critical data for the handling and disposal of this compound, based on available safety data sheets for sildenafil citrate.

ParameterGuidelineCitation
Hazard Class Causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335). Not classified as dangerous for transport (DOT, IATA, IMDG).[3][4]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, NIOSH/MSHA-approved respirator (especially if dust is generated), and protective clothing.[2][3][5]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant. Controlled incineration is the recommended method.[2][5]
Prohibited Disposal Methods Do not let product enter drains or sewers. Do not mix with other waste.[3][6]
Containerization Leave chemicals in original, tightly closed containers. If transferred, use suitable, sealed, and clearly labeled containers.[7]

Standard Operating Procedure for this compound Disposal

This procedure outlines the necessary steps for the routine disposal of this compound waste, including pure compounds, contaminated labware, and unused solutions.

  • Segregation and Containment:

    • Do not mix this compound waste with other waste streams.

    • Keep the waste in its original container whenever possible. Ensure the container is tightly sealed and in good condition.[2]

    • If the original container is compromised, transfer the waste to a new, suitable, and sealed container made of non-reactive material.

  • Labeling:

    • Clearly label the waste container as "Sildenafil Waste for Disposal."

    • Include the approximate quantity and date of accumulation. Proper labeling is crucial for waste management vendors.[8]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

    • Access to this storage area should be restricted to authorized personnel.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the vendor with all necessary information from the safety data sheet and waste label.

    • All waste must be handled in accordance with local, state, and federal regulations.[3][5]

Experimental Protocol: Spill Management

This protocol provides detailed methodology for safely managing and cleaning a spill of this compound powder.

  • Immediate Response and Area Securement:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Post warning signs to prevent unauthorized entry.

  • Personal Protective Equipment (PPE) Adherence:

    • Before beginning cleanup, don the following mandatory PPE:

      • Chemical safety goggles or a full-face shield.[3]

      • Chemical-resistant gloves (e.g., nitrile).

      • A NIOSH/MSHA-approved particulate respirator to avoid inhaling dust.[3][5]

      • Protective clothing or a lab coat.

  • Spill Containment and Cleanup:

    • Avoid any actions that could generate airborne dust. Do not dry sweep.[3]

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Alternatively, carefully dampen the material with a fine water mist to prevent dusting before collection.[3]

    • Use non-sparking tools to carefully sweep or scoop the absorbed/dampened material into a designated waste container.[2]

    • For final cleanup of the affected surface, use a wet cloth or paper towels.

  • Disposal of Cleanup Materials:

    • Place all contaminated materials, including used PPE, absorbent pads, and cleaning cloths, into a sealable, properly labeled waste container.

    • Dispose of this container as sildenafil waste, following the standard operating procedure outlined above.[7]

  • Post-Cleanup:

    • Thoroughly wash hands and any exposed skin with soap and water after removing PPE.

    • Document the spill and cleanup procedure according to your institution's policies.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.

SildenafilDisposalWorkflow A Identify Sildenafil Mesylate Waste B Segregate Waste (Keep in Original or Suitable Container) A->B C Securely Seal and Label Container B->C D Store in Designated Secure Waste Area C->D E Contact EHS or Approved Waste Vendor D->E F Prepare for Transport (Follow Vendor Instructions) E->F G Complete Waste Manifest/Documentation F->G H Waste Collected for Final Disposal G->H I Incineration at Licensed Facility H->I

Caption: this compound Disposal Workflow.

References

Safeguarding Researchers: A Guide to Handling Sildenafil Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive safety protocols are paramount for laboratory professionals handling Sildenafil mesylate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and scientists.

When working with this compound in a research and development setting, adherence to strict safety measures is crucial to minimize exposure and ensure a safe laboratory environment. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal methods.

Personal Protective Equipment (PPE)

The appropriate PPE should be worn at all times when handling this compound to prevent skin and eye contact, and inhalation of dust particles.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles.To prevent eye contact with airborne particles.[1][2][3]
Hand Protection Impervious gloves (e.g., PVC, neoprene, nitrile, or vinyl).To avoid direct skin contact with the compound.[1][3]
Body Protection Laboratory coat or other suitable protective clothing.To protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., Filter type P2).Required when dusts are generated or if the occupational exposure limit is exceeded.[2][4]

Occupational Exposure Limits

While specific occupational exposure limits for Sildenafil citrate are not widely established, some safety data sheets for the final tablet product provide limits for nuisance dust.[3] Engineering controls, such as local exhaust ventilation, should be the primary means to control exposures.[2][3]

ComponentExposure Limit (TWA)Source
Microcrystalline cellulose10 mg/m³Multiple sources[3]
Magnesium stearate10 mg/m³ACGIH TLV[3]

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Experimental Protocols: Handling and Storage

Handling:

  • Minimize dust generation and accumulation during handling.[2]

  • Use in a well-ventilated area. If dust is generated, use local exhaust ventilation.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store at temperatures between 20°C and 25°C (68°F and 77°F).[1]

  • Protect from light.[1]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention immediately.[4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation occurs, get medical advice.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.[1]

Disposal Plan

Unused or expired this compound should be disposed of properly to avoid environmental contamination.

  • Preferred Method: Drug Take-Back Programs: The most responsible method of disposal is through a registered drug take-back program.[5][6] These programs ensure that the chemical is disposed of in a safe and environmentally sound manner.

  • Disposal in Household Trash (if take-back is unavailable):

    • Do not flush down the toilet or pour down the drain unless specifically instructed to do so.[5] Water treatment facilities are often not equipped to remove such chemicals, leading to environmental contamination.[5]

    • Remove the this compound from its original container.

    • Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter.[5][7] This makes the mixture less attractive to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent leakage.[5]

    • Dispose of the sealed container in the household trash.[7]

    • Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[7]

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate response is necessary to contain the material and protect laboratory personnel.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal cluster_followup Follow-up Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Clean Clean Spill Area with Damp Cloth Collect->Clean Seal Seal Waste in Labeled Container Clean->Seal Dispose Dispose as Hazardous Waste Seal->Dispose Decontaminate Decontaminate PPE & Equipment Dispose->Decontaminate Report Document Spill and Response Decontaminate->Report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.